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Nitric acid, cerium salt

Cat. No.: B098749
CAS No.: 17309-53-4
M. Wt: 203.129 g/mol
InChI Key: ODPUKHWKHYKMRK-UHFFFAOYSA-N
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Description

Significance and Interdisciplinary Role of Cerium Nitrate (B79036) in Modern Chemistry

The significance of cerium nitrate in modern chemistry stems from its remarkable versatility, finding applications in a wide array of fields. honrel.com It serves as a crucial catalyst in organic synthesis, facilitating numerous chemical reactions with high efficiency and control. honrel.com This catalytic prowess is indispensable in the production of pharmaceuticals and polymers. honrel.com

Beyond organic synthesis, cerium nitrate is a key precursor in the manufacturing of advanced materials. honrel.com Cerium oxide and other cerium-based materials, vital for technologies like fuel cells and advanced ceramics, are often derived from cerium nitrate. honrel.comrsc.org Its utility extends to corrosion inhibition, where it forms a protective layer on metal surfaces, significantly extending their lifespan. honrel.com Furthermore, cerium nitrate is employed as a colorant in the glass and ceramics industry, in photographic chemicals, and in the textile industry to enhance fabric durability and UV resistance. honrel.com In analytical chemistry, it serves as a reliable laboratory reagent for various tests and research purposes. honrel.com

Historical Development and Evolution of Research on Cerium Nitrate

The story of cerium nitrate is intrinsically linked to the discovery of the element cerium itself in 1803 by Jöns Jakob Berzelius and Wilhelm von Hisinger in Sweden, and independently by Martin Heinrich Klaproth in Germany. newworldencyclopedia.orgchemicool.com Berzelius named the new element after the asteroid Ceres. newworldencyclopedia.orgchemicool.com Early research focused on isolating and characterizing cerium and its simple salts.

A significant milestone in the history of cerium compounds was the work of Carl Gustaf Mosander, who in 1839, successfully separated lanthanum from cerium nitrate, marking a key step in differentiating the rare earth elements. arkmines.com The exploration of cerium nitrate's specific properties and applications evolved over time. For instance, potassium cerium nitrate was likely discovered by L. Th. Lange in 1861, but its correct composition with two water molecules was not accurately determined until 1911 by Jantsch & Wigdorow. encyclopedia.pub The non-linear optical properties of certain cerium nitrate salts were not discovered until 1993. encyclopedia.pub The use of ceric ammonium (B1175870) nitrate (CAN) as a versatile oxidizing agent in organic synthesis gained prominence in the latter half of the 20th century and continues to be an active area of research. acs.orgacs.org

Valence State Dynamics of Cerium in Nitric Acid Salts and its Fundamental Implications

A defining characteristic of cerium is its ability to exist in two stable oxidation states: +3 (cerous) and +4 (ceric). americanelements.comwikipedia.org This dual valency is central to the chemical behavior of its nitrate salts and has profound implications for their applications. Cerium is the only lanthanide with significant aqueous and coordination chemistry in the +4 oxidation state. wikipedia.org

The cerous (+3) state is typical of most rare earth elements. americanelements.com Cerium(III) nitrate, often in its hydrated form, is a common starting material for the synthesis of other cerium compounds and materials. sigmaaldrich.com The ceric (+4) state, however, is a powerful oxidizing agent. americanelements.com The high reduction potential of Ce(IV) makes its salts, particularly ceric ammonium nitrate (CAN), highly effective one-electron oxidants in organic chemistry. acs.orgacs.org The chemistry of cerium(IV) oxidations is dominated by radical and radical cation chemistry. acs.orgacs.org This ability to readily shuttle between the +3 and +4 oxidation states is the foundation for the catalytic activity of cerium compounds in a multitude of chemical transformations, including the Belousov–Zhabotinsky reaction where cerium oscillates between these two states to catalyze the reaction. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula CeHNO3 B098749 Nitric acid, cerium salt CAS No. 17309-53-4

Properties

CAS No.

17309-53-4

Molecular Formula

CeHNO3

Molecular Weight

203.129 g/mol

IUPAC Name

cerium;nitric acid

InChI

InChI=1S/Ce.HNO3/c;2-1(3)4/h;(H,2,3,4)

InChI Key

ODPUKHWKHYKMRK-UHFFFAOYSA-N

SMILES

[N+](=O)(O)[O-].[Ce+3].[Ce+4]

Canonical SMILES

[N+](=O)(O)[O-].[Ce]

Other CAS No.

17309-53-4

Related CAS

10108-73-3 (Ce(+3) salt)
13093-17-9 (Ce(+4) salt)

Origin of Product

United States

Synthesis Methodologies for Cerium Nitrate and Derived Materials

Nanomaterial Synthesis Utilizing Cerium Nitrate (B79036) Precursors

Cerium Oxide Nanoparticle Fabrication

The fabrication of cerium oxide (CeO₂) nanoparticles from cerium nitrate precursors is accomplished through various synthesis methodologies. These techniques allow for the control of particle size, morphology, and physicochemical properties by manipulating reaction conditions. Common methods include hydrothermal and solvothermal synthesis, co-precipitation, sol-gel processing, microemulsion, sonochemical synthesis, and wet oxidation procedures.

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal syntheses are widely used methods for producing crystalline cerium oxide nanoparticles. These processes involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures within a sealed vessel, typically an autoclave. nih.govscispace.com Cerium nitrate hexahydrate is a common precursor, which decomposes under these conditions to form ceria (CeO₂) nanoparticles. nih.govjos.ac.cn

The properties of the resulting nanoparticles, such as size and morphology, are influenced by several factors, including reaction temperature, time, pH, and the presence of additives or surfactants. iyte.edu.trresearchgate.net For instance, in a hydrothermal process using cerium (III) nitrate and sodium hydroxide (B78521), crystalline cubic CeO₂ nanoparticles with crystal sizes of 6.2 to 8.2 nm were synthesized at 160°C for 12 hours. jos.ac.cn The use of urea (B33335) as a precipitating agent in hydrothermal synthesis can lead to the formation of rice-grain-shaped cerium carbonate hydroxide, which upon calcination at 600°C, converts to CeO₂ while retaining its morphology. researchgate.net Different base additives like sodium hydroxide, ammonia (B1221849), and urea can also influence the particle size and shape, leading to morphologies ranging from spherical to cubic and rod-shaped. iyte.edu.troregonstate.edunih.gov

Solvothermal methods, which use organic solvents instead of water, can also control the physical properties of the nanoparticles. nih.gov Using solvents like ethanol (B145695) or ethylene (B1197577) glycol in combination with water can influence the particle shape, producing spherical or plate-like nanoparticles. nih.gov For example, a two-step solvothermal route involving the precipitation of a precursor from cerium (III) nitrate and ammonia, followed by treatment in different solvents, yielded CeO₂ particles with a narrow size distribution of 10 to 15 nm. researchgate.net The use of ethanol as a solvent was noted to reduce hard agglomeration of the nanoparticles. researchgate.net

Co-precipitation Techniques

Co-precipitation is a straightforward and cost-effective method for synthesizing cerium oxide nanoparticles. scielo.org.mxsmf.mx The process typically involves dissolving a cerium salt, such as cerium (III) nitrate hexahydrate, in a solvent and then adding a precipitating agent to induce the formation of an insoluble precursor, like cerium (III) carbonate or cerium hydroxide. nih.govscielo.org.mx This precursor is then separated, dried, and calcined at elevated temperatures to yield CeO₂ nanoparticles. nih.govsmf.mx

In a typical synthesis, an aqueous solution of cerium nitrate is mixed with a solution of a precipitating agent, such as potassium carbonate, under controlled pH. scielo.org.mxscielo.org.mx Farahmandjou et al. reported synthesizing CeO₂ nanoparticles by adding cerium (III) nitrate and potassium carbonate solutions to water to precipitate cerium (III) carbonate at a constant pH of 6. nih.govscielo.org.mx Subsequent calcination of the precipitate at 600°C resulted in spherical CeO₂ nanoparticles with an average size of about 20 nm. nih.govscielo.org.mxscielo.org.mx The morphology and degree of agglomeration of the nanoparticles can be influenced by the calcination temperature. smf.mx

The choice of precipitating agent and other reaction parameters are crucial in determining the final properties of the nanoparticles. Besides potassium carbonate, other bases like sodium hydroxide and ammonium (B1175870) hydroxide are also commonly used. nih.gov The co-precipitation method is valued for its industrial viability and the ability to produce nanoparticles with a relatively small size distribution and high purity. nih.govscielo.org.mx

Sol-Gel Processing

The sol-gel method is a versatile wet-chemical technique used to produce ceramic materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles. For CeO₂ nanoparticle synthesis, cerium nitrate hexahydrate is a frequently used precursor. nih.govmalayajournal.org The process involves the hydrolysis and condensation of the precursor in a solvent, often with the help of a stabilizing or gelling agent, to form a "sol" (a colloidal solution). nih.govmalayajournal.org Further processing leads to a "gel," a solid-like material, which is then dried and calcined to obtain the final CeO₂ nanoparticles. malayajournal.orgmdpi.com

Various agents can be used to facilitate the gel formation and to control the properties of the resulting nanoparticles. Citric acid can be used to form a gel with cerous nitrate, with ammonia solution added to facilitate the process. malayajournal.org In one study, this method produced polycrystalline CeO₂ nanoparticles with a crystallite size of 19 nm. malayajournal.org Gelatin has also been employed as a stabilizing agent. nih.govmdpi.com By varying the ratio of the cerium precursor to gelatin, the particle size can be controlled; a lower concentration of the cerium precursor relative to gelatin resulted in smaller nanoparticles, with a mean diameter of around 10 nm. mdpi.com Other biopolymers like chitosan (B1678972) and natural products such as honey have also been used as templates or gelling agents in sol-gel synthesis starting from cerium (III) nitrate. nih.govrsc.org

The sol-gel technique is favored for producing materials with high homogeneity and purity due to the molecular-level mixing of the precursors. malayajournal.org Factors such as temperature, precursor concentration, and pH significantly influence the properties of the final product. malayajournal.orgmdpi.com

Microemulsion Synthesis

Microemulsion synthesis is a method that utilizes a thermodynamically stable, isotropic dispersion of two immiscible liquids (typically water and oil) stabilized by a surfactant. This technique creates nano-sized water droplets within the continuous oil phase, which act as nanoreactors for the synthesis of nanoparticles. It allows for excellent control over particle size, morphology, and homogeneity. nih.gov

In a typical water-in-oil (w/o) microemulsion synthesis of CeO₂ nanoparticles, an aqueous solution of cerium nitrate is dispersed in an organic solvent with the help of a surfactant. A separate microemulsion containing a precipitating agent, such as ammonium hydroxide, is then mixed with the first one. nih.gov The reaction occurs within the aqueous cores of the micelles upon their collision and coalescence. researchgate.net The resulting precipitate is then separated and calcined to form CeO₂ nanoparticles. nih.govresearchgate.net

The size of the nanoparticles can be precisely controlled by adjusting the molar ratio of water to surfactant (Rw). researchgate.net Kockrick et al. used this method with cerium nitrate, n-heptane as the oil phase, and a nonionic surfactant to produce ceria particles between 2 and 6 nm by varying the Rw ratio. researchgate.net Subsequent calcination at temperatures between 100–600 °C was performed, which also influenced the final particle size. nih.govresearchgate.net Studies have shown that the particle size is generally limited to a range of 2–21 nm with a predominantly spherical shape using this method. nih.gov

Sonochemical Synthesis Methods

Sonochemical synthesis utilizes high-frequency sound waves (ultrasound) to induce chemical reactions. The process, known as acoustic cavitation, involves the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures. nih.gov These conditions can drive chemical reactions to produce nanoparticles.

For the synthesis of CeO₂ nanoparticles, cerium nitrate is often used as the cerium source. nih.govnih.gov In one method, cerium nitrate and azodicarbonamide (B1663908) were used as starting materials. nih.gov The addition of additives like ethylenediamine (B42938) or tetraalkylammonium hydroxides was found to have a significant effect on the particle size and distribution. nih.gov For example, using tetramethylammonium (B1211777) hydroxide (TMAOH) as an additive resulted in monodispersed CeO₂ nanoparticles with a mean particle size of approximately 3.3 nm. nih.gov In the absence of such additives, highly agglomerated nanoparticles were formed. nih.gov

Another approach involves the reaction of cerium nitrate hexahydrate with sodium hydroxide under ultrasonic irradiation. nih.gov A solution of cerium nitrate is mixed with a sodium hydroxide solution and then sonicated for a period, for instance, one hour at 40°C. nih.gov The resulting precipitate is then filtered and washed to obtain the CeO₂ nanoparticles. nih.gov The sonochemical method is considered an environmentally friendly approach for nanoparticle synthesis. nih.gov

Oxidation and Wet Synthesis Procedures

Wet chemical synthesis encompasses a variety of solution-based methods for producing nanoparticles, including direct oxidation. In this approach, a cerium(III) salt, such as cerium nitrate hexahydrate, is oxidized to form cerium(IV) oxide. rsc.org A common oxidizing agent for this process is hydrogen peroxide (H₂O₂), which can be used in either acidic or basic aqueous media. nih.govrsc.org The concentration of the oxidizing agent can influence the particle size of the resulting nanoceria, with a general trend of decreasing particle size with higher oxidant concentration. rsc.org

Karakoti et al. reported a wet synthesis method using cerium nitrate hexahydrate as the precursor and hydrogen peroxide as the oxidizer in both acidic and basic (with ammonia) environments. nih.gov This approach yielded CeO₂ nanoparticles with a size of 3–5 nm. nih.gov It was observed that nanoparticles synthesized in a basic medium exhibited less agglomeration compared to those made in an acidic medium. nih.gov

Wet oxidation synthesis procedures can also utilize other cerium salts as precursors, which are oxidized with H₂O₂ to form crystalline nanoceria. rsc.org These wet chemical methods are foundational and often form the basis of other techniques like precipitation and hydrothermal synthesis. They offer a versatile platform for producing ceria nanoparticles by carefully controlling parameters like pH, temperature, and reactant concentrations.

Influence of Precursor Purity and Concentration on Nanomaterial Characteristics

The purity and concentration of the cerium nitrate precursor are critical parameters that significantly influence the final characteristics of the synthesized nanomaterials, including their size, morphology, and surface properties.

Research has demonstrated a direct correlation between the initial concentration of cerium nitrate and the resulting nanoparticle size. For instance, in the synthesis of ceria (CeO₂) nanoparticles, decreasing the cerium nitrate concentration in the reaction mixture (e.g., from 0.03 mol to 0.003 mol) can lead to a reduction in nanoparticle size down to approximately 10 nm. ulaval.ca Similarly, studies on the synthesis of mixed-oxide nanoparticles, such as cerium-tin oxide (CeₓSn₁₋ₓO₂), have shown that varying the precursor concentration directly impacts particle size and the optical energy band gap. nih.gov In this system, lower concentrations of the cerium nitrate precursor resulted in smaller particle sizes (ranging from 6 to 21 nm) and a higher energy band gap, while higher concentrations produced larger particles with a smaller energy band gap. nih.gov

The concentration of cerium nitrate also affects the morphology and specific surface area of the nanostructures. In a microwave-assisted synthesis, increasing the cerium nitrate concentration caused the morphology of CeO₂ nanoparticles to change from nanorods to nanospheres. researchgate.net This increase in precursor concentration also led to a decrease in the specific surface area and the concentration of oxygen vacancies on the nanoparticle surface. researchgate.net Since properties like photocatalytic activity are linked to these characteristics, the sample synthesized with the lowest cerium nitrate concentration (0.02 M) exhibited the highest degradation efficiency for methylene (B1212753) blue. researchgate.net

Table 1: Effect of Cerium Nitrate Concentration on Nanoparticle Properties

NanomaterialSynthesis MethodCerium Nitrate Concentration ChangeObserved Effect on Nanoparticle CharacteristicsReference
Ceria (CeO₂)HydrothermalDecreased 10-fold (to 0.003 mol)Particle size reduced to ~10 nm. ulaval.ca
CeₓSn₁₋ₓO₂Thermal TreatmentIncreased from x=0.00 to x=1.00Particle size increased from 6 nm to 21 nm; energy band gap decreased. nih.gov
Ceria (CeO₂)Microwave InterfaceIncreasedMorphology changed from nanorods to nanospheres; specific surface area and oxygen vacancy concentration decreased. researchgate.net

Control of Nanoparticle Morphology and Size through Synthesis Parameters

The morphology and size of nanoparticles derived from cerium nitrate can be precisely controlled by manipulating various synthesis parameters. These parameters include reaction temperature, time, pH, and the choice of solvent, all of which play a crucial role in the nucleation and growth stages of nanoparticle formation. ulaval.carsc.org

Hydrothermal and solvothermal methods are commonly used, where cerium nitrate is the precursor. By adjusting conditions, a wide array of morphologies can be achieved. For example, studies have shown that lamellar, platelet, rice, cube, and quasi-sphere shapes of ceria nanoparticles can be obtained by tuning the reagent concentration, pH, and reaction conditions in a water-ethylene (B12542467) glycol system. ulaval.canih.gov In one instance, increasing the reaction temperature was found to change the morphology of ceria nanoparticles from cubic to hexagonal. nih.gov Another study demonstrated that altering the concentration of cerium nitrate hexahydrate (from 0.45 M to 0.6 M) in a hydrothermal synthesis could shift the nanoparticle shape from spherical to nanorod to nanocube. nih.gov

The pH of the reaction medium is another powerful tool for morphological control. One study reported that the size of spherical ceria nanoparticles decreased as the synthesis pH was increased toward 12. nih.gov In a different approach using an ultrasonic-assisted hydrothermal method, nanoparticles were formed at a low pH, whereas increasing the pH led to the formation of longer nanorods. rsc.org

The choice of solvent and reaction time also has a significant impact. Rod-like and sphere-like CeO₂ particles were produced via a supercritical solvothermal method at 400°C using cerium nitrate hexahydrate in methanol (B129727), resulting in spherical particles, while using a different precursor in ethanol yielded rod-like particles. acs.org Furthermore, reaction time can be adjusted to fine-tune dimensions; for example, longer nanowires were synthesized by extending the duration of the reaction in the presence of specific surfactants. nih.gov

Table 2: Influence of Synthesis Parameters on Nanoparticle Morphology and Size

Parameter ModifiedPrecursorSynthesis MethodChangeResulting Morphology/Size ChangeReference
Reagent ConcentrationCerium NitrateHydrothermalVariedControl over lamellar, platelet, cube, sphere shapes. ulaval.ca
TemperatureCerium NitratePrecipitationIncreasedMorphology changed from cubic to hexagonal. nih.gov
pHCerium NitratePrecipitationIncreased towards 12Decreased size of spherical nanoparticles. nih.gov
SolventCerium Nitrate HexahydrateSupercritical SolvothermalMethanol vs. Ethanol (with CeCl₃)Spherical vs. Rod-like particles. acs.org
Precursor ConcentrationCerium Nitrate HexahydrateHydrothermalIncreased (0.45 M to 0.6 M)Shape changed from spherical to nanorod to nanocube. nih.gov

Role of Capping Agents, Stabilizers, and Surfactants in Nanoparticle Synthesis

Capping agents, stabilizers, and surfactants are organic or polymeric molecules that play a determinative role in the synthesis of nanoparticles from cerium nitrate precursors. mdpi.comfrontiersin.org These agents adsorb onto the surface of the growing nanoparticles, providing steric hindrance that controls their growth, prevents aggregation or agglomeration, and ensures their stability in the dispersion medium. rsc.orgfrontiersin.org

The choice of capping agent can directly influence the final size and morphology of the nanoparticles. mdpi.com For example, in a solvothermal synthesis using cerium nitrate, oleylamine (B85491) was used to produce spherical nanoparticles, while a combination of oleylamine and oleic acid as co-surfactants led to the formation of nanowires. nih.gov The use of different capping agents can lead to varying degrees of aggregation; bare CeO₂ nanoparticles tend to form large clusters, while coating with agents like polyvinylpyrrolidone (B124986) (PVP) or sodium oleate (B1233923) can result in stable, well-dispersed nanoparticles of only a few nanometers. mdpi.com

A wide variety of compounds are used as capping agents, including:

Polymers: Polyvinylpyrrolidone (PVP) and chitosan have been employed to control particle size and prevent aggregation. rsc.orgnih.gov Dextran has been used to create stable, coated nanoparticles with controlled surface charge depending on the pH. nih.gov

Surfactants: TritonX-100 has been used in the synthesis of 8–20 nm ceria nanocubes from a cerium nitrate precursor. rsc.org

Amines and Fatty Acids: Octylamine and oleylamine are common capping agents where the length of the alkyl chain and the synthesis temperature can affect nanoparticle properties like size, morphology, and the crucial Ce³⁺/Ce⁴⁺ ratio. mdpi.com

Biogenic Molecules: "Green synthesis" approaches utilize extracts from plants, such as Melastoma sp. or Datura metel, which contain phytochemicals that act as both reducing and capping agents. frontiersin.orgnih.gov These methods are considered environmentally friendly and can produce stable, functionalized nanoparticles. nih.gov

The primary function of these agents is to modulate the surface chemistry of the nanoparticles, which is crucial for their application. frontiersin.org By preventing uncontrolled growth and agglomeration, capping agents help maintain the high surface-area-to-volume ratio and unique physicochemical properties of the nanomaterials. nih.gov

Doping and Alloying Strategies for Cerium-based Nanomaterials (e.g., metal, non-metal incorporation)

Doping is a widely used strategy to modify and enhance the intrinsic properties of cerium-based nanomaterials synthesized from cerium nitrate. nih.gov By intentionally introducing foreign atoms (dopants) into the ceria crystal lattice, it is possible to alter characteristics such as the Ce³⁺/Ce⁴⁺ ratio, oxygen vacancy concentration, band gap energy, and catalytic activity. nih.govacs.org Ceria is particularly suitable for doping because the cerium ion can exist in both +3 and +4 oxidation states, allowing for the substitution of various dopant ions. nih.gov

Metal Doping: A variety of metal ions from the s, d, and f blocks of the periodic table have been used as dopants. The synthesis typically involves co-precipitation, hydrothermal, or sol-gel methods where a salt of the dopant metal is added to the cerium nitrate precursor solution. nih.govacs.org

d-Block Metals: Manganese (Mn), chromium (Cr), and cobalt (Co) are common dopants. For instance, Mn-doped ceria has shown enhanced charge transport rates. acs.org Cr-doping has been found to decrease the band gap of ceria, with 10% Cr-doped ceria exhibiting the best catalytic performance for CO oxidation. nih.gov

f-Block Metals: Doping with other rare-earth elements like Gadolinium (Gd) can influence the valence state and increase oxygen vacancies. preprints.org

s-Block Metals: Alkali and alkaline-earth metals can be introduced to alter optical and biocidal properties by acting as electron traps. nih.gov

Non-Metal Doping: Non-metal elements such as nitrogen, sulfur, and fluorine can also be incorporated into the ceria lattice, typically via calcination or hydrothermal methods. researchgate.net This type of doping has been primarily explored for applications in photocatalysis. researchgate.net

The introduction of dopants creates defects and alters the electronic structure of the ceria, which is the source of the enhanced properties. nih.gov For example, doping can create more oxygen vacancies, which are active sites for many catalytic reactions. acs.org It can also lower the band gap energy, allowing the material to absorb a wider range of light in photocatalytic applications. nih.govresearchgate.net Dual-doping with two different elements is also a strategy that can lead to further improvements in properties compared to single-element doping. researchgate.net

Synthesis of Mixed-Metal Cerium Nitrates and Composite Materials

Beyond doping, cerium nitrate is a key precursor for the synthesis of more complex materials, including mixed-metal oxides, metal-organic frameworks (MOFs), and various nanocomposites. These materials combine the properties of ceria with other compounds to create synergistic functionalities.

Mixed-Metal Oxides: These materials contain cerium and at least one other metal as integral components of the oxide structure. A straightforward method for their synthesis is the calcination of molten salt solutions. semanticscholar.org For example, Ce/Mn/Fe mixed-metal oxide nanocomposites have been prepared by mixing the nitrate salts of Ce, Mn, and Fe, melting them, and then calcining the mixture at a high temperature (e.g., 700°C). semanticscholar.org This process results in a nanocomposite where nanoparticles of manganese and iron oxides are uniformly distributed over the ceria. semanticscholar.org Similarly, CeₓSn₁₋ₓO₂ nanoparticles have been synthesized by a thermal treatment of cerium nitrate hexahydrate and tin(II) chloride dihydrate precursors. nih.gov

Cerium-Based Composites and Hybrids: Cerium nitrate is also used to create composite materials where ceria is combined with other functional materials.

Metal-Organic Frameworks (MOFs): Ce-based MOFs, such as Ce-UiO-66, can be synthesized hydrothermally using cerium nitrate hexahydrate and an organic linker like terephthalic acid. sciencepublishinggroup.com These porous structures can be further modified to create inorganic hybrids. For example, CdS/Ce-UiO-66/Ag₃PO₄ ternary nanocomposites have been prepared through multi-step processes involving ion exchange and precipitation, starting with the synthesized Ce-MOF. sciencepublishinggroup.com

Oxo Clusters: Mixed-valent cerium oxo clusters (CeOCs), such as [Ce¹⁸⁺₄Ce⁴⁺₁₀O₁₄(OH)₂(PhCO₂)₂₂(DMF)₆] (Ce₁₄), can be synthesized from cerium nitrate in an anhydrous methanol solution with sodium benzoate (B1203000). frontiersin.org The oxidation state of the initial cerium source is crucial; using H₂O₂-oxidized cerium nitrate leads to the formation of a different, larger cluster (Ce₂₄C). frontiersin.org

Coatings: A sol-gel method using cerium nitrate added to a titanium precursor solution can be used to create cerium-doped TiO₂ coatings on materials like stainless steel for enhanced corrosion protection. nih.gov

These synthesis strategies allow for the creation of a diverse range of advanced materials where the redox properties of cerium are combined with the structural, optical, or catalytic properties of other metals and compounds. semanticscholar.orgsciencepublishinggroup.com

Advanced Catalytic Applications and Mechanisms

Cerium Nitrate (B79036) as a Precursor for Cerium-based Heterogeneous Catalysts

Cerium nitrate is a widely employed precursor for the synthesis of cerium-based heterogeneous catalysts due to its high solubility and the relative ease with which it can be converted to cerium oxide (ceria, CeO₂), a material with exceptional catalytic properties. ut.ac.irresearchgate.netcambridge.org The synthesis method often dictates the final properties of the catalyst, such as surface area, particle size, and defect concentration, which in turn influence its catalytic performance. core.ac.uk Common synthesis strategies starting from cerium nitrate include precipitation, hydrothermal, and solvothermal methods. ut.ac.irresearchgate.netcambridge.orgcore.ac.uk

Cerium oxide is a cornerstone material in automotive three-way catalysts, primarily due to its high oxygen storage capacity (OSC). ut.ac.ircambridge.org This property allows it to store and release oxygen, which is critical for the efficient conversion of toxic exhaust gases like carbon monoxide (CO), nitrogen oxides (NOx), and unburnt hydrocarbons into less harmful substances such as carbon dioxide (CO₂), nitrogen (N₂), and water (H₂O). cambridge.orgresearchgate.net

Researchers have utilized cerium nitrate hexahydrate as a precursor to synthesize nano-sized ceria particles for emissions control applications. ut.ac.ir The thermal decomposition of cerium nitrate under different atmospheres can influence the concentration of Ce³⁺ ions and oxygen vacancies, which are crucial for the catalytic activity. researchgate.net For instance, the catalytic activity of ceria-containing catalysts for soot oxidation is linked to their ability to produce nitrogen dioxide (NO₂), a powerful oxidant for soot. researchgate.net

The table below summarizes the effect of calcination temperature on the crystallite size of CeO₂ nanoparticles synthesized from cerium nitrate hexahydrate.

Calcination Temperature (°C)Crystallite Size (nm)
20090
60028
Data sourced from a study on the synthesis of nano-sized ceria particles. ut.ac.ir

In the realm of hydrocarbon conversion and reforming, cerium-doped catalysts are of significant interest. The addition of cerium, often from a cerium nitrate precursor, to catalyst formulations can greatly enhance their activity, selectivity, and stability. acs.orgmdpi.com For example, in the dry reforming of methane (B114726) (DRM), a process that converts methane (CH₄) and carbon dioxide (CO₂) into syngas (a mixture of hydrogen and carbon monoxide), ceria-doped nickel catalysts have shown remarkable performance. acs.orgmdpi.com

The beneficial effects of ceria in these catalysts are multifold. It can improve the dispersion of the active metal (e.g., nickel), enhance the catalyst's resistance to deactivation by carbon deposition (coking), and provide surface oxygen species that facilitate the removal of carbon deposits. acs.org The preparation method, including the use of cerium nitrate as a precursor, plays a critical role in achieving these properties. For instance, Ni-ceria nanoparticles confined in the cage-like pores of SBA-16, prepared from nickel and cerium nitrates, exhibit high stability in methane dry reforming. acs.org

The following table presents the effect of cerium doping on the performance of Ni/SBA-16 catalysts in methane dry reforming.

CatalystMethane Conversion (%)Stability
Ni/SBA-16Lower and less stableProne to deactivation
NiCe/SBA-16Higher and more stableSuppressed deactivation
Comparative data from a study on ceria-doped Ni/SBA-16 catalysts. acs.org

Cerium(IV) Ammonium (B1175870) Nitrate (CAN) in Homogeneous and Heterogeneous Organic Synthesis

Cerium(IV) ammonium nitrate (CAN), with the chemical formula (NH₄)₂[Ce(NO₃)₆], is a versatile and powerful one-electron oxidizing agent extensively used in organic synthesis. organic-chemistry.orgwikipedia.org It is an orange-red, water-soluble cerium salt that can oxidize a wide array of functional groups. wikipedia.orgcommonorganicchemistry.com Its utility is not limited to oxidation; it can also act as a Lewis acid catalyst in various transformations, such as the formation of carbon-nitrogen bonds. scirp.org

CAN is a go-to reagent for a multitude of oxidative transformations in organic chemistry. wikipedia.orgnih.gov It can effect the oxidation of alcohols, phenols, ethers, and C-H bonds, particularly those in benzylic positions. wikipedia.org The outcome of these reactions can often be controlled by the choice of solvent. wikipedia.org For example, alkenes can undergo dinitroxylation in a solvent-dependent manner. wikipedia.org Furthermore, CAN is employed in the synthesis of quinones from catechols and hydroquinones. wikipedia.org

The selective oxidation of specific functional groups is a cornerstone of modern organic synthesis. CAN has proven to be a highly effective reagent for the oxidation of alcohols, phenols, and ethers. wikipedia.org Primary alcohols can be oxidized to aldehydes, and under the right conditions, further to carboxylic acids. ncert.nic.inksu.edu.sa Secondary alcohols are efficiently converted to ketones. organic-chemistry.org

The oxidation of phenols with CAN can lead to the formation of quinones. wikipedia.org Ethers can also be cleaved and oxidized by CAN. wikipedia.org The mechanism of these oxidations often involves a single-electron transfer from the organic substrate to the Ce(IV) center, generating a radical cation that then undergoes further reaction.

The table below provides examples of the selective oxidation of various functional groups using CAN.

SubstrateFunctional GroupProduct
Secondary AlcoholHydroxyl (-OH)Ketone
Benzylic AlcoholHydroxyl (-OH)Aldehyde
HydroquinonePhenolic Hydroxyl (-OH)Quinone
Based on general reactivity of CAN. organic-chemistry.orgwikipedia.org

The activation and functionalization of otherwise inert C-H bonds is a significant goal in synthetic chemistry. acs.org While not as common as its use in oxidizing heteroatom-containing functional groups, CAN can participate in C-H activation, particularly for benzylic C-H bonds. wikipedia.org The mechanism of C-H activation by transition metal complexes can follow several pathways, including oxidative addition, sigma-bond metathesis, and concerted metalation-deprotonation (CMD). youtube.com

The CMD pathway is particularly relevant for high-valent late transition metals and involves a single transition state where the C-H bond is cleaved and a new carbon-metal bond is formed simultaneously with deprotonation by a base. wikipedia.org While CAN itself is a one-electron oxidant, its role in C-H functionalization can be part of a broader catalytic cycle. The initial oxidation by CAN can generate a reactive intermediate that then participates in a C-H activation step. For example, photoelectrochemical systems have been developed where the oxidation of organic substrates, including C-H activation, can be achieved. nih.gov

Oxidative Transformations of Diverse Organic Substrates

Radical and Radical Cation Chemistry Mediated by Ce(IV)

The chemistry of Ce(IV) oxidants is dominated by the formation of radical and radical cation intermediates. nih.govlehigh.edu The process begins with a single-electron transfer from an organic substrate to the Ce(IV) center, reducing it to Ce(III) and generating a radical cation. nih.gov This intermediate's intrinsic properties can then be exploited to drive a multitude of bond-forming reactions. nih.gov The stability and subsequent reaction pathways of these radical cations are often influenced by the solvent system. nih.govacs.orgnih.gov

For instance, studies on the Ce(IV)-initiated oxidation of β-dicarbonyl compounds have shown that the reaction rate is dependent on solvent polarity, with methanol (B129727) significantly accelerating the decay of the radical cation intermediate compared to acetonitrile (B52724) or methylene (B1212753) chloride. nih.govacs.orgnih.gov In methanol, the solvent actively participates in the deprotonation of the intermediate, leading to a more ordered transition state. nih.govacs.org This understanding of solvent effects is crucial for controlling reaction outcomes and suppressing undesired pathways. nih.gov The remarkable stability of some radical cations, such as those derived from glycals, makes them excellent substrates for Ce(IV)-mediated radical reactions, allowing for the addition of electrophilic radicals. acs.org

Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

Cerium(IV) ammonium nitrate is a highly effective reagent for promoting both intermolecular and intramolecular carbon-carbon (C-C) and carbon-heteroatom (C-X) bond formations. organic-chemistry.orgrsc.org This is typically achieved through the oxidative addition of electrophilic radicals to alkenes. organic-chemistry.orgscispace.com

Carbon-Carbon Bond Formation: CAN facilitates the oxidative addition of 1,3-dicarbonyl compounds to various alkenes, leading to the synthesis of important cyclic structures like dihydrofurans. acs.orgrsc.org It can also induce the cyclodimerization of styrenes to produce 1-amino-4-aryltetralin derivatives and mediate the oxidative ring expansion of methylenecyclopropanes to yield cyclobutanones. organic-chemistry.org These reactions often proceed under mild conditions with yields superior to those achieved with other oxidants like manganese(III) acetate (B1210297). rsc.org

Carbon-Heteroatom Bond Formation: CAN is also instrumental in forming bonds between carbon and heteroatoms such as nitrogen, sulfur, and halogens. scispace.comthieme-connect.de A common strategy involves the oxidation of a heteroatom anion by CAN to generate a heteroatom-centered radical, which then adds to an alkene or alkyne. scispace.com For example, the oxidation of sodium azide (B81097) with CAN produces azide radicals, which can be trapped by olefins to form α-azido-β-nitratoalkanes. scispace.com Similarly, CAN can catalyze the iodination of uracil (B121893) nucleosides and pyrazoles. scispace.com These methods provide valuable pathways for introducing functional groups into organic molecules. organic-chemistry.orgscispace.com

Table 1: Examples of CAN-Mediated Bond-Forming Reactions

Reaction Type Substrates Product Type Key Features
C-C Bond Formation 1,3-Dicarbonyls + Alkenes Dihydrofurans Facile oxidative addition. acs.orgrsc.org
C-C Bond Formation Styrenes 1-Amino-4-aryltetralins One-pot cyclodimerization. organic-chemistry.org
C-N Bond Formation Alkenes + Sodium Azide α-Azido-β-nitratoalkanes Addition of azide radical. scispace.com
C-I Bond Formation Pyrazoles + Iodine Iodinated Pyrazoles Regioselective iodination. scispace.com
C-S Bond Formation Alkenes + Aryl Sulfinates Vinyl Sulfones Mediated reaction with sodium iodide. organic-chemistry.org

Catalysis of Multicomponent and Cyclization Reactions (e.g., Biginelli, Aza-Michael)

Cerium nitrate compounds are effective catalysts for multicomponent reactions (MCRs), which are highly efficient processes for building complex molecules in a single step. acs.orgnih.gov

Biginelli Reaction: Cerium(III) nitrate hexahydrate and Ceric ammonium nitrate have been shown to catalyze the three-component Biginelli reaction, which synthesizes 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). nih.govjofamericanscience.orgbanglajol.info These compounds are of significant pharmacological interest. nih.gov The cerium catalyst acts as a Lewis acid, activating an acyl imine intermediate for nucleophilic attack, followed by cyclization and dehydration. nih.govresearchgate.net This catalytic approach often works under mild, solvent-free conditions, offering excellent yields and simple work-up procedures. nih.govjofamericanscience.orgbohrium.com

Aza-Michael Reaction: Ceric ammonium nitrate efficiently catalyzes the aza-Michael addition of amines to α,β-unsaturated carbonyl compounds. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com This reaction, which forms a carbon-nitrogen bond, is crucial for synthesizing β-amino carbonyl compounds, important precursors for amino acids and alkaloids. thieme-connect.com The reaction can be performed in water using only a small catalytic amount (3 mol%) of CAN, making it an environmentally friendly method that provides very good yields in short reaction times. organic-chemistry.orgthieme-connect.comthieme-connect.com

Other Multicomponent Reactions: CAN has also been used to catalyze one-pot, five-component reactions to create functionalized tetrahydropyridines. acs.orgnih.govacs.org In these complex transformations, CAN serves as a Lewis acid catalyst to facilitate a cascade of reactions including the formation of β-enaminones and imines, followed by a Mannich-type addition. acs.org These methods are highly atom-economic and provide access to pharmacologically relevant heterocyclic structures. acs.orgnih.govnih.gov

Applications as a Deprotection Reagent

Ceric ammonium nitrate is a widely used reagent for the cleavage of various protecting groups in organic synthesis, particularly for alcohols. thermofisher.comaksci.com It is especially effective for removing electron-rich benzyl (B1604629) ethers.

Specifically, CAN is used to cleave p-methoxybenzyl (PMB) and 3,4-dimethoxybenzyl ethers. wikipedia.org The reaction requires two equivalents of CAN for each equivalent of the protected alcohol. The process releases the free alcohol, while the protecting group is oxidized to the corresponding benzaldehyde. wikipedia.org The mechanism involves a single-electron transfer from the electron-rich aromatic ring of the protecting group to the Ce(IV) ion. researchgate.net

CAN has also been used for the selective deprotection of silyl (B83357) ethers. acs.org When supported on silica (B1680970) gel, CAN can rapidly and selectively cleave trityl (Tr), monomethoxytrityl (MMTr), and dimethoxytrityl (DMTr) groups from protected nucleosides. acs.org The solid-supported reagent can also selectively remove tert-butyldimethylsilyl (TBDMS) groups from primary hydroxyls in the presence of secondary ones. acs.org This chemoselectivity makes CAN a valuable tool in the complex synthesis of polyfunctional molecules like nucleosides. acs.orgacs.org

Table 2: Deprotection Reactions Using Ceric Ammonium Nitrate (CAN)

Protecting Group Substrate Type Key Features Reference(s)
p-Methoxybenzyl (PMB) Alcohols Oxidative cleavage to alcohol and p-methoxybenzaldehyde. wikipedia.org
3,4-Dimethoxybenzyl Alcohols Similar to PMB, effective for electron-rich ethers. wikipedia.org
Trityl (Tr), MMTr, DMTr Nucleosides Rapid cleavage with CAN on silica gel. acs.org
tert-Butyldimethylsilyl (TBDMS) Primary Alcohols Selective removal from primary vs. secondary positions. acs.org

Cerium Nitrate Derivatives in Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are powerful methods for water treatment that rely on the in-situ generation of highly reactive chemical oxidants, such as hydroxyl (•OH) and sulfate (B86663) (SO₄⁻•) radicals. researchgate.net Cerium-based materials, often synthesized from cerium nitrate precursors, are effective catalysts in several AOPs due to the reversible Ce(III)/Ce(IV) redox couple. researchgate.netaloki.hu

Fenton-like and Photo-Fenton Catalysis with Cerium Oxide

The classic Fenton reaction uses iron salts to catalyze the decomposition of hydrogen peroxide (H₂O₂) into hydroxyl radicals. Cerium oxide (CeO₂) can act as a "Fenton-like" catalyst, offering distinct advantages. The process is activated by the presence of Ce³⁺ sites on the ceria surface. cnr.it These sites can be induced by exposing CeO₂ to sunlight, which creates oxygen vacancies. cnr.it

In the Fenton-like process, H₂O₂ complexes with surface Ce³⁺ sites, leading to its decomposition into •OH radicals. cnr.itscielo.br The introduction of light (photo-Fenton) enhances this process. researchgate.net Solar irradiation not only helps generate more Ce³⁺ active sites but can also promote the reduction of Ce⁴⁺ back to Ce³⁺, sustaining the catalytic cycle. cnr.it This synergistic effect makes the solar photo-Fenton reaction with ceria particularly effective for degrading persistent organic pollutants. cnr.itacs.org CeO₂-based catalysts have demonstrated high activity and stability in the degradation of dyes and other contaminants. scielo.brresearchgate.net

Persulfate Activation by Cerium-based Catalysts

Persulfate (S₂O₈²⁻) is a precursor to the sulfate radical (SO₄⁻•), a potent oxidant with a high redox potential and greater stability than the hydroxyl radical. mdpi.com However, persulfate requires activation to generate these radicals efficiently. researchgate.netmdpi.com Cerium-based catalysts are effective for this activation due to the Ce(III)/Ce(IV) redox cycle. researchgate.netaloki.hu

The activation mechanism involves the reaction of Ce(III) with the persulfate anion, which breaks the peroxide bond to generate a sulfate radical and Ce(IV).

Ce³⁺ + S₂O₈²⁻ → Ce⁴⁺ + SO₄⁻• + SO₄²⁻

The Ce(IV) can then be reduced back to Ce(III) by reacting with another persulfate ion or other species in the solution, thereby completing the catalytic cycle and generating more radicals. This process has been successfully applied to the degradation of various organic pollutants in wastewater. researchgate.netaloki.hu The use of cerium-based materials, sometimes supported on materials like biochar, offers an efficient and eco-friendly approach to persulfate-based AOPs. aloki.hu

Catalytic Mechanisms and Reaction Kinetics

The catalytic activity of cerium-based materials is a complex interplay of redox properties, surface defects, and interactions with other components of the catalytic system. Understanding these phenomena at a molecular level is crucial for the design of more efficient and selective catalysts.

The cornerstone of cerium's catalytic activity is the facile and reversible transition between its two stable oxidation states: Ce³⁺ and Ce⁴⁺. researchgate.net This Ce(III)/Ce(IV) redox couple is central to numerous catalytic cycles, particularly in oxidation reactions. The ability of cerium to readily switch between these states allows it to act as an oxygen buffer, storing and releasing oxygen as needed during a reaction. mdpi.com

In a typical catalytic cycle, Ce⁴⁺ can be reduced to Ce³⁺ by a reducing agent (e.g., CO, NH₃), creating an oxygen vacancy in the ceria lattice. Subsequently, the Ce³⁺ can be re-oxidized to Ce⁴⁺ by an oxidizing agent (e.g., O₂, NO), replenishing the lattice oxygen. This redox cycle is fundamental to the mechanism of many catalytic processes, including the three-way catalysis for automotive exhaust treatment. researchgate.net The redox potential of the Ce(IV)/Ce(III) couple can be tuned by incorporating other elements into the ceria lattice, which in turn influences the catalytic performance. acs.org Recent research has highlighted the importance of controlling the Ce(IV)/Ce(III) redox couple in developing cerium complexes as homogeneous catalysts for a variety of organic transformations under mild conditions. acs.org The synergistic effect between copper and cerium, facilitated by the redox equilibrium Cu²⁺ + Ce³⁺ ↔ Cu⁺ + Ce⁴⁺, is a key factor in the enhanced activity of CuO-CeO₂ catalysts for CO oxidation. nju.edu.cn

The table below summarizes the fundamental reactions involving the Ce(III)/Ce(IV) redox couple in a catalytic cycle.

| Interactive Data Table: Ce(III)/Ce(IV) Redox Cycle | | :--- | :--- | | Reaction Step | Description | | Reduction | CeO₂ + Reductant → Ce₂O₃ + Oxidized Reductant | | Oxygen Vacancy Formation | 2Ce⁴⁺ + O²⁻ → 2Ce³⁺ + Vₒ (oxygen vacancy) + ½O₂ | | Oxidation | Ce₂O₃ + Oxidant → 2CeO₂ + Reduced Oxidant | | Oxygen Vacancy Annihilation | 2Ce³⁺ + Vₒ + ½O₂ → 2Ce⁴⁺ + O²⁻ |

This table illustrates the simplified, fundamental steps of the redox cycle. The actual mechanism can be more complex depending on the specific reaction and catalyst composition.

Directly linked to the Ce(III)/Ce(IV) redox couple is the formation of oxygen vacancies (OVs) in the ceria lattice. acs.org These vacancies are point defects that arise from the removal of oxygen atoms and are critical to ceria's remarkable oxygen storage capacity (OSC). acs.orgresearchgate.net The OSC is a measure of a material's ability to store and release oxygen. tandfonline.com

Oxygen vacancies act as active sites for the adsorption and activation of reactant molecules. researchgate.net For instance, in the water-gas shift reaction, OVs facilitate the dissociation of water molecules. tandfonline.com The presence of OVs enhances the mobility of lattice oxygen, which is a crucial factor in many oxidation reactions. mdpi.com The concentration of OVs can be significantly influenced by doping the ceria lattice with other cations. tandfonline.comresearchgate.net For example, introducing zirconium into the ceria lattice to form CeO₂-ZrO₂ mixed oxides can enhance the OSC and the mobility of oxygen. tandfonline.com Similarly, doping with trivalent cations like La³⁺ or Y³⁺ can also create additional oxygen vacancies. tandfonline.com The morphology of the ceria nanocrystals also plays a role; for instance, cubic (100) facets of ceria have been shown to exhibit considerable OSC at lower temperatures. nih.gov

The table below presents data on the oxygen storage capacity of various ceria-based materials.

| Interactive Data Table: Oxygen Storage Capacity (OSC) of Ceria-Based Materials | | :--- | :--- | :--- | | Material | OSC (μmol-O / g) | Temperature (°C) | | Irregularly shaped CeO₂ | - | >400 nih.gov | | CeO₂ nanocrystals with cubic facets | Considerable | 150 nih.gov | | κ-Ce₂Zr₂O₈ | 650 | 200 rsc.org | | Ce₀.₅Zr₀.₄Ti₀.₁O₂ | 1310 | 200 rsc.org |

This data highlights how morphology and composition can significantly impact the oxygen storage capacity of ceria-based materials.

In the selective catalytic reduction (SCR) of nitrogen oxides (NOx) with ammonia (B1221849) (NH₃), cerium-based catalysts have emerged as promising alternatives to conventional vanadium-based systems. mdpi.comrsc.org The reaction over these catalysts can proceed through two primary mechanisms: the Eley-Rideal (E-R) mechanism and the Langmuir-Hinshelwood (L-H) mechanism. mdpi.comresearchgate.net

In the Eley-Rideal (E-R) mechanism , one of the reactants is adsorbed onto the catalyst surface while the other reacts with it from the gas phase. In the context of NH₃-SCR, this typically involves the reaction of gaseous NO with adsorbed NH₃ species. mdpi.com

In the Langmuir-Hinshelwood (L-H) mechanism , both reactants are adsorbed onto adjacent active sites on the catalyst surface before they react. mdpi.com For NH₃-SCR, this would involve the reaction between adsorbed NH₃ and adsorbed NOx species.

The dominant reaction pathway depends on various factors, including the reaction temperature and the specific composition of the catalyst. rsc.orgnih.gov For instance, over some CeO₂-WO₃/TiO₂ catalysts, the reaction primarily follows the E-R mechanism in the temperature range of 150-350 °C. nih.gov In contrast, for Ce-Nb oxide catalysts, both mechanisms contribute, with the E-R mechanism being more significant at higher temperatures. rsc.org In some cases, the catalyst support can influence the mechanism; for example, NH₃-SCR was found to proceed via an L-H mechanism on a bare TiO₂ support, while an E-R mechanism was observed on V-containing catalysts. mdpi.com

The choice of support material and the introduction of dopants can profoundly alter the physicochemical properties of cerium-based catalysts, thereby influencing reaction pathways and product selectivity. mdpi.commdpi.com

Catalyst Support: A support can affect the dispersion of the active ceria phase, the surface area of the catalyst, and the interaction between the active phase and the support. For example, using TiO₂ as a support for ceria in SCR catalysts is common. nih.gov The interaction between CeO₂ and TiO₂ can enhance the catalytic activity.

Doping: Doping the ceria lattice with other metal ions is a widely used strategy to improve its catalytic performance. mdpi.com Dopants can:

Enhance Redox Properties: Doping with elements like copper can create synergistic effects (e.g., Cu²⁺ + Ce³⁺ ↔ Cu⁺ + Ce⁴⁺) that improve the catalyst's redox capabilities and low-temperature activity. nih.gov

Increase Surface Acidity: The introduction of tungsten oxide (WO₃) can increase the number of Brønsted acid sites, which are important for NH₃ adsorption in SCR. mdpi.comnih.gov

Improve Thermal Stability: Zirconium is often added to ceria to form solid solutions (CeO₂-ZrO₂) that exhibit enhanced thermal stability and prevent sintering at high temperatures. tandfonline.com

Modify Reaction Pathways: The addition of lithium to ceria-based catalysts for the oxidative coupling of methane has been shown to change the reaction pathway and enhance the production of ethylene (B1197577) and ethane. researchgate.net Doping with bismuth in cerium oxide catalysts for dimethyl carbonate synthesis influences the surface population of oxygen vacancies, which is a key parameter in the reaction mechanism. sciopen.com

The table below provides examples of how different dopants affect the properties of cerium-based catalysts.

| Interactive Data Table: Effect of Dopants on Cerium-Based Catalysts | | :--- | :--- | :--- | | Dopant | Effect | Application Example | | Copper (Cu) | Enhances redox properties and low-temperature activity. mdpi.comnih.gov | CO oxidation, NH₃-SCR | | Zirconium (Zr) | Improves thermal stability and oxygen storage capacity. tandfonline.comscientific.net | Three-way catalysis, various oxidation reactions | | Tungsten (W) | Increases surface acidity and enhances SCR activity. mdpi.comnih.gov | NH₃-SCR | | Manganese (Mn) | Improves low-temperature SCR activity. mdpi.com | NH₃-SCR | | Bismuth (Bi) | Modifies the concentration of oxygen vacancies. sciopen.com | Dimethyl carbonate synthesis | | Lithium (Li) | Alters reaction pathways in methane oxidation. researchgate.net | Oxidative coupling of methane |

The initial step in any heterogeneous catalytic reaction is the adsorption of reactant molecules onto the catalyst surface. researchgate.netresearchgate.net The nature of the active sites and the strength of adsorption are critical in determining the catalytic activity and selectivity.

In cerium-based catalysts, several types of active sites have been identified:

Lewis Acid Sites: These are typically associated with coordinatively unsaturated Ce⁴⁺ ions. They are important for the adsorption of basic molecules like NH₃. rsc.orgmdpi.com

Brønsted Acid Sites: These sites are capable of donating protons and are often formed by the interaction of ceria with other oxides, such as WO₃ or SO₄²⁻. mdpi.combohrium.com They play a role in adsorbing NH₃ as NH₄⁺ ions.

Oxygen Vacancies: As discussed earlier, these are crucial active sites for the activation of molecules like O₂, H₂O, and CO₂. tandfonline.comresearchgate.net

Ce³⁺ Ions: The presence of Ce³⁺ ions, often associated with oxygen vacancies, is also vital for the catalytic process. nih.govacs.org

The adsorption behavior of reactants depends on the specific catalyst formulation and the reaction conditions. For example, in NH₃-SCR, NH₃ can adsorb on both Lewis and Brønsted acid sites. mdpi.com The adsorption of CO on ceria surfaces can be either weak, involving electrostatic interactions, or strong, forming carbonate species. researchgate.net In situ spectroscopic techniques, such as Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), are invaluable tools for studying these surface adsorption phenomena and identifying the reactive intermediates during a catalytic reaction. mdpi.comnih.gov

Materials Science and Engineering Applications

Precursor for Advanced Cerium-based Functional Materials

Cerium nitrate (B79036) serves as a crucial starting material, or precursor, for the synthesis of a variety of advanced functional materials. Its solubility and reactivity make it an ideal candidate for processes that require the homogeneous incorporation of cerium ions into a material's matrix.

Cerium nitrate is instrumental in the production of specialized ceramics and glasses, particularly through sol-gel processes. In this method, cerium nitrate is dissolved and undergoes hydrolysis and condensation reactions to form a stable sol, which is then converted into a gel and subsequently a solid material. This technique allows for the creation of uniform, amorphous, glass-like cerium-based coatings at relatively low temperatures. csic.es

These materials, often referred to as bioactive glasses, can be doped with cerium to enhance their properties for biomedical applications. acs.orgnih.gov The introduction of cerium via cerium nitrate can improve the chemical durability of the glass. acs.org For instance, cerium-doped bioactive glasses are being developed for use in orthopedic implants, where they can promote bone regeneration. acs.org The most common precursor for introducing trivalent cerium (Ce³⁺) into these sol-gel glasses is cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O). acs.orgnih.gov The final oxidation state of cerium (Ce³⁺ or Ce⁴⁺) in the glass is influenced by factors like thermal treatment and the partial pressure of oxygen during stabilization. acs.orgnih.gov

Table 1: Cerium Precursors in Sol-Gel Glass Synthesis

Cerium Ion Common Precursor
Ce³⁺ Cerium(III) nitrate hexahydrate
Ce⁴⁺ Ceric ammonium (B1175870) nitrate, Cerium(IV) sulfate (B86663)

Data sourced from multiple scientific reviews on bioactive glasses. acs.orgnih.gov

Cerium nitrate is a key precursor in the synthesis of phosphors, which are materials that exhibit luminescence. Cerium-doped materials are particularly important for their ability to convert various forms of energy (like UV light or electrons) into visible radiation, making them useful in displays and lighting. doi.org

One notable example is the synthesis of cerium-activated yttrium silicate (B1173343) (Y₂SiO₅:Ce) phosphors, which are efficient blue-emitting materials. doi.orgum.edu.mtum.edu.mt In the synthesis process, yttrium-cerium nitrate acts as the oxidizer in a gel-combustion method. doi.orgum.edu.mt This method allows for the creation of well-crystallized phosphor powders at specific temperatures. doi.org Research has shown that processing techniques, such as the use of ultrasound during synthesis, can positively affect the structural and luminescent properties of the final phosphor, leading to smaller particle sizes and enhanced luminescence. doi.orgum.edu.mt

Cerium nitrate is also used to create other types of phosphors, such as cerium-doped hexagonal boron nitride (h-BN), which emits a deep-blue light and has potential applications in anti-counterfeiting technologies. nih.gov The synthesis involves dissolving boric acid, melamine, and cerium nitrate, followed by pyrolysis and re-heating to enhance crystallinity and luminescence. nih.gov

Table 2: Research Findings on Cerium Nitrate-Derived Phosphors

Phosphor Material Precursors Synthesis Method Key Finding
Y₂SiO₅:Ce Yttrium-cerium nitrate, TEOS, Aspartic acid Sonication gel-combustion Ultrasound treatment enhanced luminescent performance by up to 151%. doi.orgum.edu.mt

Corrosion Inhibition and Protective Coatings

One of the most extensively researched applications of cerium nitrate is in the field of corrosion protection. It serves as an environmentally friendly alternative to toxic chromium-based inhibitors. The mechanism generally involves the precipitation of cerium oxides or hydroxides at cathodic sites on a metal's surface, which stifles the corrosion reaction. nih.gov

Cerium nitrate is frequently incorporated into sol-gel coatings to provide active corrosion protection for various metals, including aluminum, magnesium, and steel alloys. csic.esnih.govumons.ac.be These hybrid organic-inorganic sol-gel films act as a physical barrier, and the addition of cerium nitrate provides a "smart" self-healing capability. umons.ac.be

When the coating is damaged, environmental triggers cause the cerium ions to leach from the sol-gel matrix and precipitate as protective oxides/hydroxides in the defect area, inhibiting further corrosion. nih.govua.pt Studies have demonstrated that doping sol-gel coatings with an optimal concentration of cerium nitrate significantly improves the corrosion resistance of the underlying metal substrate, such as AA2024 aluminum alloy and 316L stainless steel. nih.govua.pt For example, research on Si/Zr sol-gel coatings on galvanized steel found that a concentration of 650 ppm of Ce(III) offered the best long-term corrosion protection. umons.ac.be Similarly, nano-TiO₂ coatings doped with 1.2% cerium nitrate showed excellent corrosion protection for stainless steel, both with and without UV illumination. nih.gov

To enhance the efficiency and control the release of the corrosion inhibitor, cerium nitrate can be encapsulated within micro or nanocontainers. This approach is a cornerstone of developing advanced self-healing coatings. The inhibitor is stored in tiny capsules, which are dispersed throughout the coating matrix (e.g., an epoxy resin). bohrium.comacs.org

When mechanical damage like a scratch occurs, the microcapsules rupture, releasing the cerium nitrate into the damaged area. acs.orgacs.org The released cerium ions then react with the local environment to form a passive, protective layer of cerium oxides or hydroxides, effectively "healing" the breach and preventing corrosion from starting. bohrium.comacs.orgnih.gov Poly(urea-formaldehyde) (PUF) is a common shell material for encapsulating water-soluble cerium nitrate. acs.org Research has shown that the healing performance of these coatings is dependent on the concentration of the encapsulated cerium nitrate and the weight percentage of the microcapsules within the coating. acs.org For instance, in one study, epoxy coatings containing 10 wt% of these microcapsules demonstrated the most effective self-healing performance. nih.gov

Applications in Photomask Production and Liquid Crystal Displays: Chrome Etchants

In the electronics industry, a specific double salt of cerium nitrate, ceric ammonium nitrate, is a critical component of chrome etchants. fishersci.co.uktransene.comwikipedia.org These etchants are used in the fabrication of photomasks and in the production of liquid crystal displays (LCDs). grandviewresearch.comaksci.comottokemi.com

Photomasks are high-precision plates containing a microscopic pattern of a circuit, which are used to transfer this pattern onto semiconductor wafers during photolithography. The patterns are often made of a thin layer of chrome on a glass substrate. google.com Wet etching with a ceric ammonium nitrate-based solution is a common method to selectively remove the chrome, creating the desired pattern with high precision and clean edges. transene.comgoogle.com The etchant is compatible with the photoresists used to define the pattern. transene.comtransene.com Similarly, in the manufacturing of LCDs, these etchants are employed for patterning the thin chrome films used as electrodes or light-blocking layers. fishersci.co.ukgrandviewresearch.comgoogle.com The demand for high-quality displays in consumer electronics continues to drive the use of ceric ammonium nitrate in this application. grandviewresearch.com

Table 3: Chemical Compounds Mentioned

Compound Name Chemical Formula
Nitric acid, cerium salt (Cerium(III) nitrate) Ce(NO₃)₃
Ceric ammonium nitrate (NH₄)₂Ce(NO₃)₆
Yttrium silicate Y₂SiO₅
Boric acid H₃BO₃
Melamine C₃H₆N₆
Epoxy resin (Variable)
Poly(urea-formaldehyde) (Variable)
Aluminum Al
Magnesium Mg
316L Stainless Steel (Alloy)
AA2024 Aluminum Alloy (Alloy)
Tetraethyl orthosilicate (B98303) (TEOS) Si(OC₂H₅)₄
3-(trimethoxysilyl)propyl methacrylate (B99206) (MAPTMS) C₁₀H₂₀O₅Si
Zirconium(IV) propoxide (ZTP) Zr(OCH₂CH₂CH₃)₄
Titanium dioxide (Titania) TiO₂

Role in Steel Manufacturing Processes

Cerium nitrate serves multiple functions in modern steel manufacturing, primarily aimed at enhancing the quality and properties of the final product. Its application addresses the need to control and eliminate impurities that can compromise the mechanical characteristics of steel.

One of the primary roles of cerium nitrate is as a precursor for cerium additions that act as scavengers for detrimental elements like oxygen and sulfur. samaterials.com When introduced into the steel melt, cerium forms highly stable oxysulfides. samaterials.com This process effectively removes free oxygen and sulfur from the molten steel, preventing the formation of undesirable inclusions that can lead to brittleness and reduced toughness. samaterials.com Furthermore, cerium can combine with trace impurity elements such as lead and antimony, rendering them less harmful to the steel's properties. samaterials.com

In addition to impurity control, cerium-based compounds derived from cerium nitrate are utilized in surface treatment processes for steel. Solutions containing cerium(IV) in nitric acid have been shown to effectively and rapidly dissolve the outer surface of stainless steel. iaea.org This characteristic is particularly valuable for the chemical decontamination of steel surfaces, for instance, in the nuclear industry, where it is used to remove contaminated layers from equipment. iaea.orgsoton.ac.uk The process can also remove paint and organic films like oil and grease, eliminating the need for separate pre-treatment steps. iaea.org

Table 1: Functions of Cerium Nitrate in Steel Manufacturing

Application AreaFunction of Cerium (from Cerium Nitrate)Benefit
Melt Treatment Scavenging of oxygen and sulfurFormation of stable oxysulfides, preventing detrimental inclusions. samaterials.com
Control of trace elementsCombines with impurities like lead and antimony. samaterials.com
Surface Treatment Chemical dissolution of surface layersEffective for decontamination and cleaning of stainless steel. iaea.org

Catalytic Component in Fluid Catalytic Cracking (FCC) Processes

In the petroleum refining industry, the Fluid Catalytic Cracking (FCC) process is essential for converting heavy crude oil fractions into more valuable lighter products like gasoline. Cerium nitrate is a key precursor in the manufacture of FCC catalysts, which are typically based on zeolite materials. samaterials.commdpi.com

The addition of rare earth elements, particularly cerium and lanthanum, significantly enhances the performance of FCC catalysts. worktribe.com Cerium nitrate is used during catalyst synthesis to impregnate an alumina (B75360) or silica-alumina support with cerium, which is then converted to cerium oxide (ceria, CeO₂) upon calcination. mdpi.commdpi.com This ceria component imparts several crucial benefits:

Enhanced Hydrothermal Stability: The FCC process involves high temperatures and steam. Ceria helps to stabilize the zeolite structure, preventing the loss of acid sites which are crucial for the cracking reactions. samaterials.comworktribe.commrforum.com

Metal Passivation: Crude oil feedstocks often contain metal contaminants like vanadium and nickel, which deposit on the catalyst and poison it, reducing its activity and selectivity. worktribe.com Cerium is effective at passivating these metals, particularly vanadium, mitigating their harmful effects and extending the catalyst's lifespan. worktribe.commrforum.com

Improved Catalytic Activity: Ceria enhances the reactivity of the catalyst, contributing to higher conversion rates of heavy hydrocarbons. samaterials.com

Emissions Reduction: Ceria's ability to store and release oxygen makes it a valuable component in catalysts designed to reduce emissions from the FCC regenerator. mdpi.com It can aid in the oxidation of carbon monoxide (CO) to carbon dioxide (CO₂) and play a role in mitigating nitrogen oxide (NOx) emissions. mdpi.commdpi.com For example, it is proposed that ceria can trap NO₂ as cerium nitrate in the regenerator, which is then decomposed in the FCC riser. mdpi.com

Cerium nitrate is therefore a critical ingredient for producing robust and efficient FCC catalysts that can handle challenging feedstocks while meeting performance and environmental requirements. samaterials.com

Thin Film Deposition using Cerium Nitrate Electrolytes

Cerium nitrate is widely used as a key component in electrolytes for the deposition of cerium-based thin films. These films are developed for a range of applications, most notably for corrosion protection and as functional layers in electrochemical devices like solid oxide fuel cells (SOFCs). researchgate.netresearchgate.netmit.edu Various deposition techniques utilize cerium nitrate solutions, including electrodeposition, spray pyrolysis, and hydrothermal methods.

In the context of corrosion inhibition, thin cerium oxide or cerium conversion coatings are deposited onto metallic substrates such as aluminum alloys, zinc, and steel. researchgate.netresearchgate.netmdpi.com Cathodic electrodeposition is a common method where a cerium oxide layer is formed from an aqueous cerium nitrate electrolyte. researchgate.netresearchgate.net The use of cerium nitrate is often preferred over cerium chloride to avoid the potential for chloride ions to trigger corrosion in the substrate. researchgate.net The pH of the cerium nitrate electrolyte is a critical parameter that significantly influences the deposition process and the quality of the resulting anti-corrosion coating. researchgate.net Research has also explored using cerium nitrate in novel electrolytes, such as deep eutectic solvents, to form these protective layers. mdpi.com

Beyond corrosion protection, cerium nitrate serves as a precursor salt in the fabrication of electrolyte thin films for SOFCs. For instance, gadolinia-doped ceria (CGO) thin films, which are promising electrolyte materials for intermediate-temperature SOFCs, can be deposited by spray pyrolysis using a precursor solution containing cerium nitrate. mit.edu Similarly, electrophoretic deposition (EPD) has been used to create thin-film electrolyte membranes where the necessary ceria-based powders were synthesized using cerium nitrate as a starting material. mdpi.com Hydrothermal synthesis is another technique where cerium nitrate solutions are used to grow nanostructured films, such as CeO₂ nanorods, for applications in electrochromic devices. ijettjournal.org

Table 2: Thin Film Deposition Techniques Using Cerium Nitrate

Deposition TechniqueApplication of Thin FilmRole of Cerium NitrateSubstrate Examples
Cathodic Electrodeposition Corrosion ProtectionElectrolyte source of cerium. researchgate.netresearchgate.netZinc, Steel, Aluminum Alloys. researchgate.netresearchgate.netmdpi.com
Spray Pyrolysis Solid Oxide Fuel Cell (SOFC) ElectrolytesPrecursor salt for ceria-based films. mit.edu(Not specified in source)
Electrophoretic Deposition (EPD) SOFC Electrolyte MembranesStarting material for electrolyte powder synthesis. mdpi.comPorous NiO-based anodes. mdpi.com
Hydrothermal Synthesis Electrochromic DevicesPrecursor for nanostructure growth. ijettjournal.orgFTO-coated glass. ijettjournal.org

Coordination Chemistry of Cerium Nitrate Complexes

Synthesis of Cerium(IV) and Cerium(III) Nitrate (B79036) Complexes with Advanced Ligands

The synthesis of cerium nitrate complexes often involves the reaction of a cerium(III) or cerium(IV) salt with a suitable ligand. The choice of the cerium precursor, ligand, and reaction conditions plays a critical role in determining the oxidation state of the cerium ion and the final structure of the complex. nih.govbohrium.comnih.gov

The reaction of ceric ammonium (B1175870) nitrate (CAN), (NH₄)₂Ce(NO₃)₆, with bidentate phosphine (B1218219) oxides such as 4,5‐bis(diphenylphosphine oxide)‐9,9‐dimethylxanthene (L¹), oxydi‐2,1‐phenylene bis(diphenylphosphine dioxide) (L²), 1,2‐bis(diphenylphosphino)ethane dioxide (L³), and 1,4‐bis(diphenylphosphino)butane dioxide (L⁴) has been investigated. These reactions yield a variety of Ce(IV) complexes. sciprofiles.com For example, the reaction of an excess of solid CAN with a solution of L¹ in dichloromethane (B109758) (CH₂Cl₂) forms the 1:1 complex Ce(NO₃)₄L¹. soton.ac.uk Biphasic reactions involving aqueous CAN and chlorocarbon solutions of the ligands have also been employed to synthesize these complexes. soton.ac.uk

Interestingly, the reaction of Ce(NO₃)₃·6H₂O with L¹ in hot ethanol (B145695) results in the formation of the Ce(III) complex [Ce(NO₃)₂L¹₂][NO₃]. soton.ac.uk The synthesis of Ce(NO₃)₄(R₃PO)₂ (where R = Et, Bu, Cy, Oct) is achieved through the reaction of acetone (B3395972) solutions of CAN with trialkylphosphine oxides (R₃PO). This is followed by a slower reaction to form the ionic complex [Ce(NO₃)₃(R₃PO)₃][NO₃]. researchgate.net

Cerium(III) nitrate hexahydrate reacts with Schiff base ligands and amino acids to form ternary complexes. For instance, complexes of the type [Ce(L)(AA)NO₃]·2H₂O have been synthesized, where L is the deprotonated 2,3-dimethyl-1-phenyl-4-salicylidene-3-pyrazolin-5-one (an ONO donor) and AA represents various amino acids (N and/or O donors) like L-tryptophan, L-tyrosine, L-cysteine, L-leucine, and L-serine. primescholars.com The synthesis is typically carried out by reacting the components in a 1:1:1 molar ratio and adjusting the pH with a dilute ammonia (B1221849) solution to induce precipitation of the solid complexes. primescholars.com

The synthesis of a novel Ce(IV) complex from cerium(III) nitrate hexahydrate and the benzoxazine (B1645224) dimer 2,2′-(methylazanediyl)bis(methylene)bis(4-methylphenol) (MMD), an N,O-donor ligand, has also been reported. nih.gov In this case, the Ce(III) precursor undergoes oxidation during the complexation process. nih.gov Furthermore, the reaction of [Ce(NR₂)₃] (R = SiMe₃) with LiNO₃ in the presence of 2,2,2-cryptand yields the Ce(III) "ate" complex, [Li(2,2,2-cryptand)][Ce(κ²-O₂NO)(NR₂)₃]. nih.gov

The reaction of cerium(III) nitrate hexahydrate with sodium benzoate (B1203000) in anhydrous methanol (B129727) leads to the formation of a white precipitate containing Ce(III) ions. frontiersin.org This precipitate can then be used to synthesize mixed-valent cerium oxo clusters. frontiersin.org

Structural Elucidation of Cerium Nitrate Complexes

The determination of the structure of cerium nitrate complexes is crucial for understanding their chemical and physical properties. X-ray diffraction and various spectroscopic techniques are powerful tools for this purpose.

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline complex.

The crystal structure of [Ce(NO₃)₄(Cy₃PO)₂] reveals a bicapped square antiprism geometry around the cerium ion, with a coordination number of 10. staffs.ac.uk The phosphine oxide ligands are in axial positions, and the nitrate groups form an equatorial belt. staffs.ac.uk In the ionic complex [Ce(NO₃)₃(Et₃PO)₃][NO₃], the geometry around the Ce(IV) ion is best described as a tricapped trigonal prism. staffs.ac.uk

For the Ce(IV) complex with the bidentate phosphine oxide L¹, Ce(NO₃)₄L¹, the coordination geometry is a sphenocorona. soton.ac.uk The complex [Ce(NO₃)₃L³₂][NO₃]·CHCl₃ exhibits a geometry best described as a bicapped square antiprism. soton.ac.uk

In the case of the Ce(IV)-MMD complex, the Ce(IV) center is coordinated to two nitrate ligands and two bidentate MMD ligands, where the MMD ligands are N-protonated and O,O-deprotonated. nih.gov The crystal structure of the Ce(III) complex with dibenzo-18-crown-6, Ce(NO₃)₃·L, shows that the cerium ion is coordinated to the six oxygen atoms of the crown ether and three bidentate nitrate groups, resulting in a coordination number of 12. sioc-journal.cn

X-ray diffraction studies on aqueous solutions of cerium nitrate have shown the presence of long-range order of ions, indicated by prepeaks in the diffraction intensity curves. researchgate.net These studies suggest that in concentrated solutions, complex formation between the cation and anion occurs. researchgate.net

Table 1: Selected Crystallographic Data for Cerium Nitrate Complexes

Complex Crystal System Space Group Ce Coordination Number Geometry Ref.
[Ce(NO₃)₄(Cy₃PO)₂] - - 10 Bicapped square antiprism staffs.ac.uk
[Ce(NO₃)₃(Et₃PO)₃][NO₃] - - - Tricapped trigonal prism staffs.ac.uk
Ce(NO₃)₄L¹ Triclinic P-1 - Sphenocorona soton.ac.uk
[Ce(NO₃)₃L³₂][NO₃]·CHCl₃ - - - Bicapped square antiprism soton.ac.uk
Ce(NO₃)₃·(dibenzo-18-crown-6) Tetragonal P4₁2₁2 12 - sioc-journal.cn

L¹ = 4,5‐bis(diphenylphosphine oxide)‐9,9‐dimethylxanthene; L³ = 1,2‐bis(diphenylphosphino)ethane dioxide; MMD = 2,2′-(methylazanediyl)bis(methylene)bis(4-methylphenol)

Spectroscopic methods provide valuable information about the bonding and structure of complexes in both solid and solution states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is particularly useful for studying complexes with phosphine oxide ligands. In the reaction of CAN with trialkylphosphine oxides, ³¹P NMR confirms the formation of Ce(NO₃)₄(R₃PO)₂ and the subsequent formation of [Ce(NO₃)₃(R₃PO)₃][NO₃]. researchgate.net The ¹H NMR spectrum of the Ce(III) complex [Li(2,2,2-cryptand)][Ce(κ²-O₂NO)(NR₂)₃] shows broad signals characteristic of a paramagnetic Ce(III) center. nih.gov

Infrared (IR) and Raman Spectroscopy: IR and Raman spectroscopy are used to identify the coordination mode of the nitrate groups. The presence of both coordinated and ionic nitrates can be distinguished by the positions and splitting of the nitrate vibrational bands. staffs.ac.uk In Ce(IV) nitrate complexes, a large splitting of the nitrate absorptions is a characteristic feature. staffs.ac.uk For the Ce-MMD complex, the disappearance of the sharp O-H peak and the appearance of a Ce-O stretching peak in the FTIR spectrum confirm the coordination of the ligand to the cerium ion. nih.govresearchgate.net Attenuated total reflectance (ATR) IR spectroscopy of aqueous solutions containing Ce(IV) and nitrate ions indicates the presence of nitrato-cerium complexes. cdnsciencepub.comcdnsciencepub.com Raman spectroscopy has been used to confirm that the coordination between the nitrate ion and the Ce(IV) ion is bidentate in aqueous solutions. cdnsciencepub.comresearchgate.net

X-ray Absorption Spectroscopy (XAS): XAS, including Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES), provides information about the local coordination environment and oxidation state of the cerium ion. mdpi.com XAS studies have been employed to understand the oxidative complexation of the Ce(IV)-MMD complex in detail. nih.govresearchgate.net For dilute aqueous solutions of lanthanide nitrates, EXAFS has shown a significant contraction of the first coordination sphere upon dissolution for mid-series lanthanides. mdpi.com

Table 2: Key Spectroscopic Features of Cerium Nitrate Complexes

Technique Complex Type Key Findings Ref.
³¹P NMR Ce(IV)-Phosphine Oxide Formation of Ce(NO₃)₄(R₃PO)₂ and [Ce(NO₃)₃(R₃PO)₃][NO₃] researchgate.net
¹H NMR Ce(III)-Amide/Cryptand Broad signals confirming paramagnetic Ce(III) nih.gov
IR Ce(IV)-Phosphine Oxide Large splitting of nitrate bands, presence of ionic and coordinated nitrates staffs.ac.uk
FTIR Ce(IV)-MMD Disappearance of O-H, appearance of Ce-O stretch nih.govresearchgate.net
Raman Ce(IV) in aqueous solution Bidentate coordination of nitrate cdnsciencepub.comresearchgate.net
XAS Ce(IV)-MMD Elucidation of oxidative complexation mechanism nih.govresearchgate.net

Mechanisms of Oxidative Complexation and Ligand Exchange

The formation of Ce(IV) complexes from Ce(III) precursors involves an oxidation step, the mechanism of which is of fundamental interest. Three main mechanistic pathways for the oxidation of Ce(III) to form stable Ce(IV) complexes have been proposed: oxidative functionalization, outer-sphere oxidation and auto-oxidation, and oxidation-induced ligand redistribution. nih.gov The oxidation of Ce(III) to form the Ce(IV)-MMD complex is suggested to proceed via an outer-sphere oxidation mechanism. nih.gov

The oxidation of Ce(III) can also be driven by the coordination environment. For instance, the oxidation of Ce(III) ions in a DMF solution of a benzoate-containing precipitate is likely driven by the basic solution environment and complexation with the benzoate groups. frontiersin.org The large change in ionic radii between Ce³⁺ and Ce⁴⁺ (approximately 0.14 Å) means that the coordination sphere can exert kinetic control over the redox process. researchgate.net

Ligand exchange is another important mechanistic aspect. In the context of the Ce³⁺/Ce⁴⁺ redox reaction in sulfuric acid, a proposed mechanism involves a rapid ligand exchange to form [CeIV(H₂O)₉]⁴⁺, followed by a rate-determining outer-sphere electron transfer. nih.govacs.org The dynamics of ligand reorganization and redistribution can control the reactivity and the nature of the isolated products in the oxidation of Ce(III) complexes. rsc.org In some systems, the formation of a precursor Ce(IV)-substrate complex precedes its rate-controlling disproportionation. cdnsciencepub.com

Solution-Phase Coordination: Solvation and Ion Association Phenomena in Aqueous Systems

The coordination chemistry of cerium nitrate in aqueous solutions is complex, involving intricate equilibria between solvated ions, ion pairs, and various complex species. The behavior is heavily influenced by the oxidation state of cerium (Ce(III) or Ce(IV)), the concentration of the salt, and the pH of the solution. Advanced analytical techniques, including X-ray diffraction, Raman spectroscopy, and computational modeling, have provided significant insights into these phenomena.

In aqueous environments, the cerium(III) ion is typically hydrated, coordinating with multiple water molecules in its primary coordination sphere. However, the nitrate ions can displace these water molecules to form inner-sphere complexes. This process of ion association is a key feature of cerium nitrate solutions.

Research Findings from Spectroscopic and Diffraction Studies

X-ray diffraction studies on aqueous solutions of cerium(III) nitrate have revealed the presence of long-range order, indicating a structured arrangement of ions beyond simple solvation. researchgate.net The analysis of radial distribution functions calculated from diffraction data shows distinct peaks corresponding to Ce³⁺-O(H₂O) and Ce³⁺-N(NO₃⁻) distances, confirming the formation of nitrato complexes. researchgate.net As the concentration of cerium nitrate decreases, the distribution of these cation-anion complexes becomes more uniform within the solvent's water network. researchgate.net

Raman spectroscopy has been a powerful tool for investigating the specific species present in solution. Studies of aqueous cerium(III) nitrate solutions have identified spectral features corresponding to both solvated nitrate ions and nitrate ions coordinated to the cerium cation. rsc.org The data suggests the coexistence of different complex species, namely [Ce(NO₃)]²⁺ and [Ce(NO₃)₂]⁺. For the dinitratocerium(III) species, a prevalent structure involves one nitrate ion acting as a monodentate ligand and the other as a bidentate ligand. rsc.org

For cerium(IV) in nitric acid solutions, the system is even more complex due to the higher charge and stronger tendency to hydrolyze and form complexes. Infrared and Raman spectroscopic studies confirm the presence of nitrato-cerium(IV) complexes. cdnsciencepub.comcdnsciencepub.com The polarization of certain Raman bands has been used as evidence that the nitrate ion coordinates to the Ce(IV) ion in a bidentate fashion. cdnsciencepub.comcdnsciencepub.com At higher cerium concentrations, the formation of dimeric species, such as those with a Ce-O-Ce core, becomes significant. researchgate.net

Computational Insights into Cerium Nitrate Coordination

Ab initio molecular dynamics (AIMD) simulations have complemented experimental findings by providing a molecular-level picture of coordination. These studies have explored the competition between monodentate and bidentate coordination of the nitrate ligand. For both Ce(III) and Ce(IV), the bidentate coordination of nitrate is generally found to be more stable. rsc.org The simulations indicate that in an aqueous solution, the replacement of a water molecule in the first coordination sphere of the cerium ion by a nitrate ion is a favorable process. rsc.org

Calculations show that the hydrated Ce³⁺ ion coordinates with nine water molecules, forming [Ce(H₂O)₉]³⁺. osti.gov Upon complexation, species like [Ce(H₂O)₇(NO₃)]²⁺ are formed, where the nitrate ligand is typically bidentate. rsc.org The coordination number for Ce(IV) is also high, with computational studies suggesting a preference for a coordination number of 9 in bidentate complexes with nitrate. rsc.org

The stability of these complexes has also been quantified. Raman spectroscopy data has been used to calculate the stability constants for the formation of cerium(III) nitrate complexes in aqueous solution.

Table 1: Stability Constants of Cerium(III) Nitrate Complexes in Aqueous Solution

Complex SpeciesFormation ReactionStability Constant (β)MethodReference
[Ce(NO₃)]²⁺Ce³⁺ + NO₃⁻ ⇌ [Ce(NO₃)]²⁺β₁ = 1.68Raman Spectroscopy rsc.org
[Ce(NO₃)₂]⁺Ce³⁺ + 2NO₃⁻ ⇌ [Ce(NO₃)₂]⁺β₂ = 1.17Raman Spectroscopy rsc.org

The structural parameters of the coordinated species have been determined through a combination of experimental and computational methods.

Table 2: Structural Parameters of Coordinated Cerium-Nitrate Species in Aqueous Solution

SpeciesCoordination Number (Ce)Ligand BindingCe-O(NO₃⁻) Distance (Å)MethodReference
[Ce(H₂O)₇(NO₃)]²⁺9Bidentate~2.60AIMD Simulation rsc.org
[Ce(H₂O)₇(NO₃)]³⁺9Bidentate~2.45AIMD Simulation rsc.org
Ce(IV)-Nitrate Complex12 (suggested)Bidentate-X-ray Diffraction cdnsciencepub.com

Environmental Remediation Technologies

Wastewater Treatment Applications of Cerium Nitrate (B79036) and Derivatives

Cerium nitrate serves as a precursor for creating highly reactive cerium-based materials used in advanced wastewater treatment processes. labmartgh.com These materials are instrumental in degrading persistent pollutants and removing contaminants.

Cerium-based compounds have demonstrated notable efficacy in treating water contaminated with nitrogenous pollutants like ammonia (B1221849), nitrite (B80452), and nitrate, which are common in industrial and agricultural wastewater. acs.org

A combination of cerium nitrate and hydrogen peroxide has been shown to be a novel and efficient method for removing ammonia and nitrite from aquaculture wastewater. mdpi.com This chemical oxidation process can achieve high degradation rates in a short reaction time. mdpi.com One study optimized the process and found that a cerium nitrate dosage of 0.18 g/L with a 1.0% hydrogen peroxide concentration for 30 minutes resulted in degradation rates for both ammonia and nitrite of over 80%. mdpi.comresearchgate.net Following this treatment, ammonia concentrations were significantly reduced to below 0.5 mg/L, and nitrite was reduced to below 0.005 mg/L. mdpi.com The addition of these compounds was also found to enhance the potential for nitrification and denitrification by boosting the abundance of key nitrogen metabolism genes in the microbial community. mdpi.com

Cerium (Ce(III)) can also influence biological nitrogen removal processes. In partial-nitritation systems, low concentrations of Ce(III) (≤20 mg/L) did not negatively impact the process, and a dose of 5 mg/L even enhanced the partial nitritation efficiency by about 121% compared to a control group. nih.gov The microbes in the system were also effective at removing the cerium itself, primarily through biosorption by extracellular polymeric substances (EPS). nih.gov

Furthermore, cerium oxide nanoparticles (nCeO₂), often synthesized from cerium nitrate, can impact nitrate removal in bioremediation systems. However, their effect can be complex. In activated sludge systems, high concentrations of nCeO₂ (40 mg/L) were found to inhibit nitrate removal, with only 35.15% being removed. d-nb.infonih.govresearchgate.net This inhibition was linked to a significant reduction in the activity of enzymes responsible for denitrification. d-nb.infonih.gov Conversely, other studies have shown that very low concentrations of CeO₂ NPs can enhance nitrate reduction from dairy effluent, with an efficiency of up to 89.01% when using sludge as an inoculum source. researchgate.netnih.gov

Table 1: Optimal Conditions for Nitrogenous Pollutant Removal in Aquaculture Wastewater

Parameter Optimal Value Ammonia Degradation Rate Nitrite Degradation Rate
Ce(NO₃)₃ Dosage 0.18 g/L >80% >80%
H₂O₂ Concentration 1.0% >80% >80%
Reaction Time 30 min >80% >80%

Data sourced from a study on aquaculture wastewater treatment using cerium nitrate and hydrogen peroxide. mdpi.comresearchgate.net

Cerium-based catalysts, derived from cerium nitrate, are effective in breaking down complex and often toxic organic molecules found in various industrial effluents.

Pesticides: Nanocrystalline cerium-based materials show significant promise for the degradation of organophosphorus (OP) pesticides. nih.gov Cerium's ability to mimic phosphatase enzymes allows it to hydrolyze toxic OP compounds. nih.govresearchgate.net For instance, cerium-bismuth oxides have been used for the reactive adsorption and UV-induced photodecomposition of methyl paraoxon (B1678428) (MPO), a highly toxic metabolite of the pesticide methyl parathion. nih.govacs.org In other applications, combining non-thermal plasma with a cerium oxide catalyst enhanced the mineralization of the pesticide endosulfan (B1671282) in water to 48%. mdpi.com Additionally, chitosan-cerium complex microspheres have demonstrated potent hydrolytic activity, achieving a 74.50% degradation of the organophosphorus pesticide chlorpyrifos. nih.gov

Dyes: The textile industry is a major source of water pollution from dyes. Cerium compounds are used as catalysts to decolorize this wastewater. Ceric ammonium (B1175870) nitrate has been shown to be highly effective, achieving almost 99% color removal and 92% chemical oxygen demand (COD) removal when treating wastewater containing Reactive Red 31 dye. researchgate.net Cerium oxide nanoparticles, synthesized from cerium nitrate, are also used as sonocatalysts and photocatalysts for dye degradation. bohrium.combohrium.com Spindle-shaped CeO₂ nanoparticles have demonstrated 90% efficiency in the sonocatalytic degradation of methylene (B1212753) blue. bohrium.com Similarly, cerium-doped zinc oxide nanoparticles achieved 94.24% photodegradation of methylene blue under UV-C irradiation. umt.edu.my

Pharmaceutical Wastewater: Treating pharmaceutical wastewater is challenging due to the complex and stable nature of the organic compounds. A microwave-assisted Fenton-like process using a catalyst made from cerium nitrate and copper nitrate on a granular activated carbon (GAC) support has shown high efficiency. pjoes.compjoes.com This process achieved a total organic carbon (TOC) removal of up to 69.75%. pjoes.com In another approach, incorporating Ce-NaY zeolite, formed from cerium nitrate, into polyethersulfone (PES) membranes improved their ability to remove pharmaceutical contaminants. acs.org These modified membranes demonstrated high removal efficiency, ranging from 56.49% to 99.09% for certain contaminants. acs.org

Table 2: Efficiency of Cerium-Based Systems in Organic Contaminant Degradation

Contaminant Type Cerium-Based System Target Pollutant Removal / Degradation Efficiency
Pesticide Chitosan-cerium complex Chlorpyrifos 74.50%
Dye Ceric Ammonium Nitrate Reactive Red 31 ~99% (Color), 92% (COD)
Dye CeO₂ Nanoparticles (Sonocatalyst) Methylene Blue 90%
Pharmaceutical Ce-nitrate/Cu-nitrate on GAC (MW-Fenton) Total Organic Carbon 69.75%
Pharmaceutical Ce-NaY Zeolite in PES Membrane Pharmaceutical Contaminants 56.49% - 99.09%

This table summarizes findings from various studies on the degradation of organic pollutants. nih.govresearchgate.netbohrium.compjoes.comacs.org

Cerium oxide nanoparticles, synthesized from precursors like cerium nitrate, are effective adsorbents for removing toxic heavy metals from aqueous solutions. gnest.orgnih.gov Their high surface area and specific surface properties allow them to bind metal ions. nih.gov

Studies have demonstrated the successful removal of lead (Pb(II)), cadmium (Cd(II)), and chromium (Cr(VI)) using CeO₂ nanoparticles. gnest.org The adsorption capacity is influenced by factors such as pH and the concentration of both the nanoparticles and the metal ions. gnest.org In one study, the highest adsorption capacity was observed for lead (128.1 mg/g), followed by cadmium (93.4 mg/g) and chromium (34.4 mg/g). gnest.org The adsorption process for cationic metals like lead and cadmium was found to be more effective at higher pH levels (pH 7), while the adsorption of anionic chromium was more favorable at a lower pH (pH 5). gnest.org

However, the adsorption behavior can be complex. For instance, one study found that Ce(III) ions did not adsorb onto montmorillonite (B579905) clay at an acidic pH, which differs from the behavior of organic cationic pollutants under the same conditions. units.it This highlights that the effectiveness of cerium-based materials can depend heavily on the specific adsorbent and the chemical environment. units.it

Table 3: Adsorption Capacity of Cerium Oxide Nanoparticles for Heavy Metals

Heavy Metal Ion Maximum Adsorption Capacity (mg/g)
Lead (Pb(II)) 128.1
Cadmium (Cd(II)) 93.4
Chromium (Cr(VI)) 34.4

Data from a study on heavy metal removal from single aqueous solutions using CeO₂ NPs. gnest.org

Interaction of Cerium Oxide Nanoparticles with Microbial Communities in Bioremediation Systems

When cerium nitrate is used in or converted to cerium oxide nanoparticles for environmental applications, these nanoparticles inevitably interact with microorganisms. nih.gov This interaction can have significant, though varied, effects on the microbial communities that are essential for bioremediation processes.

The impact of cerium oxide nanoparticles (nCeO₂) on bacteria is complex and can be either inhibitory or, in some cases, stimulatory. researchgate.net Studies on activated sludge systems, a cornerstone of wastewater treatment, have shown that high concentrations of nCeO₂ can be detrimental. For example, exposure to nCeO₂ led to a decrease in microbial abundance and species richness. d-nb.inforesearchgate.net At a concentration of 40 mg/L, nCeO₂ disrupted the integrity of bacterial cell structures, leading to cell agglomeration and lysis, and severely inhibited the removal of phosphate (B84403) and nitrate. d-nb.infonih.gov The activity of key enzymes involved in denitrification and polyphosphate degradation was drastically reduced, with some enzyme activities decreasing by over 90%. d-nb.infonih.gov

Conversely, the effect of nCeO₂ is not always negative and can be concentration-dependent. Some research indicates that while high concentrations are harmful, very low concentrations may enhance certain microbial activities. researchgate.netnih.gov For instance, in treating dairy effluent, specific low concentrations of CeO₂ NPs were found to improve the reduction of nitrate and phosphate by enhancing the growth of key microorganisms. researchgate.netnih.gov The nanoparticles can also alter the composition of the microbial community, favoring the growth of certain bacterial species while inhibiting others. d-nb.infonih.govresearchgate.net For example, denitrification-related genera such as Trichococcus and Acinetobacter were found to dominate in nCeO₂-treated samples, suggesting a shift in the microbial population. d-nb.infonih.govresearchgate.net

The interaction is not limited to aquatic systems. In soil, CeO₂ nanoparticles can influence microbial communities and their role in processes like phytoremediation. frontiersin.org The presence of these nanoparticles can affect soil water retention properties, which in turn influences the environment for plant roots and microbes. acs.org

Table 4: Impact of Cerium Oxide Nanoparticles (nCeO₂) on Activated Sludge Systems

nCeO₂ Concentration Effect on Microbial Community Impact on Pollutant Removal (at 40 mg/L)
10-40 mg/L Decrease in microbial abundance and species richness. d-nb.info Phosphate Removal: 1.83%
10-40 mg/L Disruption of bacterial cell integrity. d-nb.info Nitrate Removal: 35.15%
10-40 mg/L Drastic reduction in denitrification enzyme activity. d-nb.infonih.gov

Summary of findings from studies assessing the impact of nCeO₂ on the microbiome of activated sludge systems. d-nb.infonih.gov

Air Pollution Control: Catalytic Reduction of Nitrogen Oxides (NOx)

Cerium-based catalysts, often prepared using cerium nitrate as a precursor, are critical in controlling air pollution, particularly in the reduction of nitrogen oxides (NOx) from exhaust gases. acs.org The most prominent technology is the selective catalytic reduction (NH₃-SCR) of NOx, where ammonia is used as a reducing agent to convert NOx into harmless nitrogen (N₂) and water. rsc.orgmdpi.com

Cerium oxides (CeO₂) are widely developed for NH₃-SCR reactions due to their excellent oxygen storage capacity, which is facilitated by the Ce⁴⁺/Ce³⁺ redox cycle, good redox performance, and appropriate surface acidity. mdpi.comacs.org These properties make them highly effective, especially as alternatives to traditional vanadium-based catalysts, which have concerns regarding toxicity and a limited operating temperature window. mdpi.com

To enhance their performance, cerium is often combined with other metals to create composite or mixed-oxide catalysts. These modifications can lead to a wider operating temperature window and higher catalytic activity. rsc.orgacs.org

Cerium-Tungsten (Ce-W) Catalysts: Doping cerium-based catalysts with tungsten (W) has been shown to significantly improve performance. WO₃ acts as a stabilizer and promoter, increasing the specific surface area, the ratio of Ce³⁺ to Ce⁴⁺, and the number of surface acid sites. mdpi.com A Ce-W/TiO₂ catalyst, for example, exhibited over 90% NOx conversion across a wide temperature range of 310-450°C. mdpi.com Similarly, a Ce-W mixed oxide catalyst prepared by coprecipitation showed high deNOx activity and N₂ selectivity. acs.orgacs.org

Cerium-Zirconium (Ce-Zr) Catalysts: Cerium-zirconium composite oxides possess strong adsorption capacity and high surface activity. scirp.org Modifying these composites by doping them with other elements, such as Lanthanum (La), can further enhance their catalytic properties by improving oxygen storage capacity and the adsorption of NO. scirp.org

Other Cerium-Based Composites: Cerium has been combined with various other metals like manganese (Mn), copper (Cu), and iron (Fe) to create catalysts for low-temperature SCR. acs.orgacs.org For instance, MnOₓ–CeO₂ catalysts have become a focus for low-temperature de-NOx applications. acs.org

The method used to synthesize these catalysts, such as coprecipitation, impregnation, or flame aerosol synthesis, also plays a critical role in determining their final structure and catalytic performance. acs.orgrsc.org Studies have shown that using cerium nitrate as the precursor often results in catalysts with better activity compared to other cerium sources. acs.org

Table 5: Performance of Various Cerium-Based Catalysts in NOx Reduction

Catalyst Type Key Features Performance Highlight
Ce-W/TiO₂ W enhances surface acidity and Ce³⁺/Ce⁴⁺ ratio. mdpi.com >90% NOx conversion from 310°C to 450°C. mdpi.com
Ce-W (coprecipitation) High surface oxygen vacancies. acs.orgacs.org High deNOx activity and N₂ selectivity. acs.orgacs.org
Ce-Zr-La La enhances NO adsorption and oxygen storage. scirp.org Improved catalytic activity; 19.2% NOx reduction rate noted in one study. scirp.org
MnOₓ–CeO₂ Designed for low-temperature applications. acs.org Considered a focus for low-temperature SCR. acs.org

This table summarizes the performance of different cerium-based catalyst formulations for NOx reduction.

Electrochemical Research Applications

Electrogeneration of Cerium(IV) Species in Aqueous Electrolytes

The electrochemical oxidation of cerium(III) to cerium(IV) is a significant process with applications in organic synthesis, environmental remediation, and energy storage. soton.ac.uk Cerium(IV) is a powerful oxidizing agent, and its electrochemical regeneration offers a more sustainable and efficient alternative to chemical methods. soton.ac.ukbohrium.com

The process is typically carried out in an acidic medium, with nitric acid being a common supporting electrolyte. bohrium.comresearchgate.net The Ce(III)/Ce(IV) redox reaction has shown good reversibility at high nitric acid concentrations (above 0.5 M). researchgate.net This is attributed to the increased trapping of cerium ions by nitrate (B79036) ions near the anode. researchgate.net

Studies have focused on optimizing the conditions for Ce(IV) electrogeneration, including current density, temperature, and electrolyte concentration, to maximize the yield and minimize energy consumption. researchgate.net For instance, one study identified an optimum current density of 8 mA cm⁻² and a reaction temperature of 313 K for efficient Ce(IV) production. researchgate.net Kinetic models have been developed to understand the redox reaction, revealing that the forward rate constant of Ce(III) oxidation can be twice as high as the reverse reaction. researchgate.net The electrogenerated Ce(IV) has been successfully used in mediated electrochemical oxidation (MEO) processes for the degradation of organic pollutants like phenol. soton.ac.ukbohrium.comresearchgate.net

Electrocatalytic Nitrate Reduction (NRA) for Chemical Production (e.g., Ammonia (B1221849) Synthesis)

The electrocatalytic reduction of nitrate (NO₃⁻) to ammonia (NH₃) is a promising technology for both wastewater treatment and sustainable ammonia production, offering an alternative to the energy-intensive Haber-Bosch process. oaepublish.comsciopen.com Cerium-based materials, particularly cerium dioxide (CeO₂), have emerged as effective electrocatalysts for this reaction. oaepublish.comsciopen.com

The unique electronic structure of cerium, with the flexible conversion between Ce³⁺ and Ce⁴⁺, plays a crucial role in its catalytic activity. oaepublish.com Cerium oxide can be doped with other metals, such as copper, to enhance its performance. sciopen.com For example, a Ce-doped CuO catalyst demonstrated a significantly higher ammonia yield compared to pure CuO. sciopen.com The redox cycling of Ce³⁺/Ce⁴⁺ optimizes the electronic structure of the catalyst and introduces oxygen vacancies, which are beneficial for the reaction. sciopen.com

Impact of Exposed Crystal Planes on Electrocatalytic Activity

The catalytic performance of CeO₂ is highly dependent on its exposed crystal planes. oaepublish.comsci-hub.sersc.org Different crystal facets exhibit varying affinities for nitrate ions and different energy barriers for the reduction reaction. oaepublish.com

Research has shown that CeO₂ with exposed (200) and (220) planes demonstrates significantly higher performance in nitrate reduction to ammonia compared to CeO₂ with the exposed (111) plane. oaepublish.com Density functional theory (DFT) calculations have revealed that the (111) plane tends to repel nitrate ions, hindering the reduction process. oaepublish.com In contrast, the (200) and (220) planes exhibit a high affinity for nitrate and lower energy barriers for the reaction steps, leading to enhanced ammonia yield and Faradaic efficiency. oaepublish.com For instance, the ammonia yield and Faradaic efficiency of CeO₂ with exposed (200)/(220) planes were reported to be 11.9% and 37.7% higher, respectively, than that of CeO₂ with the exposed (111) plane. oaepublish.com

Table 1: Effect of Exposed Crystal Planes on NRA Performance of CeO₂

Exposed Crystal PlaneNitrate AffinityEnergy Barrier for NRAAmmonia YieldFaradaic Efficiency
(111)Low (repels NO₃⁻)HighLowerLower
(200)/(220)HighLowHigherHigher

Mechanistic Pathways in Electrochemical Nitrate Reduction

The electrochemical reduction of nitrate to ammonia is a complex multi-step process involving an eight-electron transfer. oaepublish.comresearchgate.net While the exact mechanism is still under investigation, a generally accepted pathway involves the initial adsorption of nitrate onto the catalyst surface. researchgate.net

In the context of cerium-based catalysts, the mechanism involves the unique properties of ceria. The flexible conversion between Ce⁴⁺ and Ce³⁺ states and the presence of oxygen vacancies are believed to play a critical role. oaepublish.com For Ce-doped CuO catalysts, it has been proposed that cerium doping promotes the activation of interfacial water, enhancing the generation of active hydrogen and subsequently the reduction of nitrate to ammonia. sciopen.com In situ infrared spectroscopy has been used to identify intermediates such as *NO₂ and *NO on the surface of CeO₂ catalysts during the reaction. acs.org

Development of Electrochemical Sensors Utilizing Cerium Oxide Nanomaterials

Cerium oxide nanomaterials, often synthesized from cerium nitrate precursors, are increasingly utilized in the development of electrochemical sensors and biosensors. nih.govacs.orgrsc.orgresearchgate.net Their attractive properties include biocompatibility, good conductivity, high surface area, and the ability to facilitate electron transfer. rsc.orgresearchgate.net

Cerium oxide nanoparticles (CeO₂-NPs) can be synthesized through methods like the hydroxide (B78521) mediated approach using cerium nitrate hexahydrate and sodium hydroxide. nih.gov These nanoparticles can then be used to modify electrodes for sensing applications. For example, a lactate (B86563) biosensor was fabricated by immobilizing lactate dehydrogenase on a glassy carbon electrode modified with CeO₂ nanoparticles. nih.gov This sensor demonstrated a linear response to lactate in the range of 0.2-2 mM with a fast response time of less than 4 seconds. nih.gov

Similarly, CeO₂ nanoparticles synthesized using a honey-mediated method have been employed for the electrochemical biosensing of human serum albumin. acs.org The CeO₂ NPs act as a conductive interface, facilitating rapid electron transfer between the protein and the electrode surface. acs.org These sensors have shown high sensitivity with low limits of detection. acs.org Cerium oxide nanofibers have also been used to develop highly sensitive and selective electrochemical sensors for the detection of L-cysteine. sci-hub.se

Table 2: Performance of Electrochemical Sensors Based on Cerium Oxide Nanomaterials

AnalyteSensor ConfigurationLinear RangeLimit of Detection (LOD)Reference
LactateLDH/Nano-CeO₂/GCE0.2-2 mM- nih.gov
Human Serum AlbuminCeO₂-modified GCE-2.09 nM acs.org
L-CysteineCeO₂ NFs modified SPCEup to 200 μM20 nM sci-hub.se

Electrodeposition of Cerium Oxide Thin Films for Functional Devices

Electrodeposition is a versatile and cost-effective method for fabricating cerium oxide (CeO₂) thin films from cerium nitrate solutions. unt.edumdpi.com These films have a wide range of applications, including as catalysts, corrosion-resistant coatings, and buffer layers in electronic devices. unt.edu

The electrodeposition process can be carried out under either cathodic or anodic conditions. unt.edumdpi.com In cathodic electrodeposition, a negative potential is applied, leading to the local generation of hydroxide ions at the electrode surface and subsequent precipitation of cerium hydroxide. mdpi.com This hydroxide layer can then be converted to cerium oxide by annealing. mdpi.com

Anodic electrodeposition involves the direct oxidation of Ce³⁺ to Ce⁴⁺ at the electrode surface, which is considered more suitable for producing pure ceria films. unt.eduresearchgate.net The use of complexing agents like acetate (B1210297) can help stabilize the cerium(III) ion in the solution. unt.eduemarefa.net The properties of the electrodeposited films, such as crystallite size and orientation, can be controlled by adjusting the deposition parameters. unt.eduemarefa.net For example, crystallite sizes in the nanometer range (6 to 20 nm) have been achieved under anodic deposition conditions. unt.eduemarefa.net Sintering the films at high temperatures can increase the crystallite size and improve the preferred orientation. unt.eduemarefa.net

Electrodeposited cerium oxide thin films have been shown to improve the corrosion resistance of substrates. unt.edu They are also being explored for use in solid oxide fuel cells (SOFCs), where they can be used to form functional layers within the cell structure. mdpi.com

Theoretical and Computational Studies

Density Functional Theory (DFT) in Cerium Nitrate (B79036) Research

Density Functional Theory (DFT) has become an indispensable tool for studying cerium-based materials, including cerium nitrate and its derivatives like cerium oxide (ceria). researchgate.nethud.ac.uk DFT calculations allow for the accurate prediction of electronic structures, reaction energies, and activation barriers, providing a molecular-level understanding of the material's behavior. researchgate.net Because the Ce4+ ion has no 4f or 5d electrons, electron correlation is limited, allowing DFT to provide reasonably qualitative results. researchgate.net For ceria, the GGA+U approach, which adds an on-site Coulomb interaction term (U), is often employed to accurately describe the localized Ce 4f electrons. rsc.org

Computational Analysis of Adsorption Energies and Reaction Barriers

DFT calculations are crucial for analyzing the thermodynamics and kinetics of reactions occurring on the surfaces of cerium-based catalysts. This involves calculating the adsorption energies of reactants and intermediates and determining the energy barriers for key reaction steps.

For instance, in the electrocatalytic nitrate reduction to ammonia (B1221849) (NRA), DFT has been used to study the adsorption of nitrate (NO₃⁻) and hydrogen on different exposed crystal planes of CeO₂. oaepublish.com The adsorption energy is a critical first step in the catalytic process. oaepublish.com Calculations showed that the CeO₂ (111) plane has weak adsorption for nitrate, making it less suitable for NRA reactions. oaepublish.com In contrast, the (220) plane exhibits strong adsorption for nitrate and weak adsorption for hydrogen, while the (200) plane shows comparable adsorption energies for both species. oaepublish.com

These adsorption characteristics influence the reaction mechanism and its energy profile. The Gibbs free energy diagrams, calculated via DFT, reveal the rate-determining step (RDS) for the reaction on different surfaces. For CeO₂ with a (200) plane, the RDS is the conversion of *NH to *NH₂, with a calculated energy barrier of 2.1 eV. oaepublish.com This is significantly lower than the barrier on the (220) plane, where the RDS is the *NO to *N step, with a barrier of 3.5 eV, indicating that the NRA reaction is more likely to occur on the (200) plane. oaepublish.com Grand-canonical DFT (GC-DFT) studies further clarify that the nitrate adsorption free energy on metal surfaces varies linearly with the applied electrochemical potential, with the dissociation barrier showing a weaker but also linear potential dependence. nih.gov

Table 1: DFT Calculated Adsorption and Reaction Energies for Nitrate Reduction on CeO₂ Surfaces
CeO₂ Crystal PlaneSpeciesAdsorption CharacteristicsRate-Determining Step (RDS)Energy Barrier (eV)Source
(111)NO₃⁻Weak AdsorptionN/AN/A oaepublish.com
(200)NO₃⁻, HComparable AdsorptionNH → *NH₂2.1 oaepublish.com
(220)NO₃⁻, HStrong NO₃⁻, Weak H AdsorptionNO → *N3.5 oaepublish.com

Investigation of Surface Interactions and Electronic Structure of Cerium-based Materials

The catalytic activity of ceria is intrinsically linked to its surface properties and electronic structure, particularly the facile cycling between Ce⁴⁺ and Ce³⁺ oxidation states. nih.gov DFT calculations have been instrumental in exploring these aspects. The stability of different ceria surfaces can be determined by calculating their surface energies; for instance, the (111) surface is found to be the most stable, which is why it is the predominant facet in polycrystalline ceria prepared by thermal decomposition of cerium nitrate. rsc.orgacs.org

Computational studies have revealed that interactions with adsorbed species are often accompanied by electron transfer and the reduction of Ce⁴⁺ to Ce³⁺. researchgate.net A combined scanning tunneling microscopy (STM) and DFT study identified the synergy between an oxygen vacancy and the associated Ce³⁺ ion pair on a defective CeO₂ (111) plane, finding that at least one excess electron localizes in a cerium ion that is not immediately adjacent to the vacancy. nih.gov

The electronic structure of cerium's various allotropes has been thoroughly studied using a combination of DFT and dynamical mean-field theory (DFT+DMFT). aps.org These calculations show that the 4f electrons in cerium are correlated, with varying degrees of itinerancy versus localization depending on the phase. aps.org In the context of catalysis, operando spectroscopy combined with DFT calculations has been used to monitor the dynamic evolution of Ce³⁺/Ce⁴⁺ states at the ceria surface during reactions like CO oxidation. rsc.org These studies reveal that under certain conditions, a complete conversion from Ce³⁺ to Ce⁴⁺ can be achieved, while under others, Ce³⁺ species persist, highlighting the dynamic nature of the catalyst's electronic structure. rsc.org

Molecular Simulations of Radiolysis Processes in Cerium Nitrate Solutions

Molecular simulations are employed to understand the complex chemical events that occur when aqueous solutions of cerium nitrate are exposed to ionizing radiation. Radiolysis of water generates a host of highly reactive species, including aqueous electrons (eₐq⁻) and hydroxyl radicals (•OH). rsc.org

Numerical simulations have been used to model the radiation-induced formation of cerium(III) hydroxide (B78521) nanoparticles from cerium(III) nitrate solutions. rsc.orgrsc.orgresearchgate.net A key finding from these simulations is that the radiolysis of cerium nitrate solutions can lead to a local increase in pH. rsc.orgrsc.org This is in stark contrast to the radiolysis of pure water, which typically results in acidification. rsc.org The proposed mechanism involves a catalytic cycle where the reduction of Ce³⁺ by aqueous electrons, followed by hydrolysis, generates hydroxide ions, thereby increasing the local pH to alkaline conditions where solid Ce(OH)₃ can precipitate. rsc.orgrsc.orgresearchgate.net These simulations support the experimental observation of small (<5 nm) Ce(OH)₃ nanoparticles forming in solutions with an initial acidic pH of 5.2, where Ce(OH)₃ would not normally be stable. rsc.orgrsc.org

Computational Modeling of Catalytic Mechanisms and Redox Cycling

Computational modeling is essential for elucidating the complex multi-step mechanisms of catalytic reactions involving cerium compounds. The catalytic prowess of ceria-based materials is largely attributed to their redox properties, specifically the ability of cerium to cycle between the +3 and +4 oxidation states. nih.govacs.org

Models for CO oxidation over gold supported on ceria (Au/CeO₂), for example, propose that the reaction occurs at the interface between the gold nanoparticle and the ceria support. acs.org Lattice oxygen from the ceria is consumed by CO adsorbed on the gold, creating an oxygen vacancy and reducing Ce⁴⁺ to Ce³⁺. acs.org This oxygen vacancy is then proposed to facilitate the dissociation of water in the water-gas shift reaction. acs.org The catalytic cycle is completed when the oxygen vacancy is replenished by molecular oxygen, re-oxidizing Ce³⁺ back to Ce⁴⁺. acs.org

Similarly, in the context of nanoparticle formation via radiolysis, a plausible catalytic mechanism for hydroxide generation involves the combined effect of •OH radicals and aqueous electrons on the cerium species. rsc.org The cycle contributes to a pH increase, provided that the re-reduction of any generated Ce(IV) back to Ce(III) by aqueous electrons is kinetically favored. rsc.org DFT calculations have also been used to reveal the underlying mechanisms of electrocatalytic nitrate reduction on different ceria surfaces, demonstrating how the exposed crystal planes dictate the reaction pathway and energy barriers. oaepublish.com

Quantum Chemical Calculations for the Elucidation of Coordination Complex Properties

Quantum chemical calculations, particularly DFT, provide detailed information about the geometry, stability, and electronic properties of cerium coordination complexes in solution. osti.govrsc.org These calculations are vital for understanding the speciation of cerium ions in different environments.

Studies on cerium ions in various acidic electrolytes, including nitric acid, have used DFT to predict their coordination structures. osti.gov These calculations, consistent with experimental data, show that the Ce³⁺ ion typically coordinates with nine water molecules to form [Ce(H₂O)₉]³⁺ in all studied electrolytes, with no clear evidence of direct complexation with the nitrate anion. osti.gov Conversely, the more highly charged Ce⁴⁺ ion does form complexes with anions, and this differential complexation is responsible for the large shifts in the standard redox potential of the Ce³⁺/Ce⁴⁺ couple in different acids. osti.gov

More detailed quantum chemical calculations have explored the coordination chemistry of cerium-nitrate complexes specifically. rsc.org When a nitrate ion replaces water molecules in the coordination sphere of Ce³⁺ or Ce⁴⁺, it can bind in either a monodentate or bidentate fashion. Calculations reveal that for both [Ce(NO₃)(H₂O)ₓ]²⁺ and [Ce(NO₃)(H₂O)ₓ]³⁺, the bidentate conformations, resulting in a seven-coordinate cerium center ([Ce(NO₃)(H₂O)₇]²⁺/³⁺), are the most stable, lowest energy structures. rsc.org These calculations can predict key structural parameters, such as the bond distances between the cerium atom and the oxygen atoms of the nitrate ligand. rsc.org

Table 2: Calculated Properties of Cerium-Nitrate Coordination Complexes
ComplexCoordination NumberLigand BindingCalculated Ce-O (Nitrate) Distance (Å)Source
[Ce(H₂O)₉]³⁺9Aquo-ion (no nitrate binding)~2.44 (Ce-O water) osti.gov
[Ce(NO₃)(H₂O)₇]²⁺9 (7 water, 1 bidentate nitrate)Bidentate~2.6 rsc.org
[Ce(NO₃)(H₂O)₇]³⁺9 (7 water, 1 bidentate nitrate)Bidentate~2.45 rsc.org

Q & A

Q. Quantification :

  • Cerium : ICP-OES or ICP-MS (LOD: 0.1 ppb) .
  • Sulfate : Ion chromatography (IC) with conductivity detection (LOD: 0.05 ppm) .

Validation : Cross-check with gravimetric sulfate analysis via BaCl₂ precipitation .

Q. How can conflicting data on cerium extraction efficiency in solvent extraction systems be resolved?

  • Case Study : A study reports higher Ce⁴⁺ recovery at 8 M HNO₃ but lower purity due to REE³⁺ contamination .
  • Resolution Steps :

Variable Isolation : Test individual factors (acid strength, phase ratio, TBP concentration) using a factorial design.

Contamination Source Analysis : Use XPS to identify REE³⁺ species in the organic phase.

Process Adjustment : Introduce a scrubbing stage with dilute HNO₃ (0.5 M) to strip REE³⁺ while retaining Ce⁴⁺ .

Methodological Tables

Q. Table 1. Key Variables in Cerium Nitrate Synthesis

VariableOptimal RangeImpact on Product Quality
HNO₃ Concentration6–8 MMaximizes Ce dissolution; minimizes impurities
Reaction Temperature60–80°CPrevents Ce⁴⁺ reduction to Ce³⁺
Crystallization Time48–72 hoursEnsures hexahydrate formation

Q. Table 2. Troubleshooting Extraction Contradictions

IssueLikely CauseMitigation Strategy
Low Ce⁴⁺ purity in organic phaseHigh REE³⁺ co-extractionAdd scrubbing step with 0.5 M HNO₃
Interface precipitationSulfate complexationIncrease wash acid to 5% HNO₃

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.